Akr1C3-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H13F3N2O2 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
4-[4-[2-(trifluoromethyl)phenyl]anilino]-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C20H13F3N2O2/c21-20(22,23)15-5-2-1-4-14(15)12-8-10-13(11-9-12)24-16-6-3-7-17-18(16)19(26)25-27-17/h1-11,24H,(H,25,26) |
InChI Key |
QYAQTFQNYDVHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)NC3=C4C(=CC=C3)ONC4=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of AKR1C3 Inhibitors: A Technical Guide
Note: Publicly available scientific literature and databases did not yield specific information for a molecule designated "Akr1C3-IN-11". This guide, therefore, provides a comprehensive overview of the mechanism of action for the broader class of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors, intended for researchers, scientists, and drug development professionals.
Introduction to AKR1C3: A Critical Therapeutic Target
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme in human physiology and pathology.[1][2][3] It belongs to the AKR superfamily of NAD(P)(H)-dependent oxidoreductases that convert aldehydes and ketones to their corresponding alcohols.[2][3][4] AKR1C3 is a monomeric, cytosolic enzyme with a molecular weight of approximately 37 kDa.[3]
The enzyme's significance in oncology stems from its multifaceted roles in cancer progression, particularly in hormone-dependent malignancies like prostate and breast cancer.[5][6] AKR1C3 is frequently overexpressed in these cancers and is associated with tumor aggressiveness, metastasis, and resistance to standard therapies.[1][6][7]
The primary functions of AKR1C3 that contribute to its oncogenic role are:
-
Androgen Biosynthesis: AKR1C3 is a key enzyme in the intratumoral synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT).[1][7][8] It catalyzes the reduction of weaker androgens like androstenedione (A4) to testosterone.[7][8] This is particularly critical in castration-resistant prostate cancer (CRPC), where cancer cells can generate their own androgens, thereby driving disease progression despite androgen deprivation therapy.[5][8]
-
Prostaglandin Metabolism: AKR1C3 metabolizes prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α).[1][9] This action has two key consequences: it generates a ligand for the prostaglandin FP receptor, which can activate pro-proliferative signaling pathways like the MAP kinase cascade, and it depletes the pool of PGD2 that can be converted to anti-proliferative prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand for the tumor suppressor PPARγ.[1][5]
-
Drug Resistance: The overexpression of AKR1C3 has been linked to resistance to a variety of chemotherapeutic agents, including anthracyclines, as well as targeted therapies like enzalutamide and abiraterone.[3][6][10]
Given its central role in driving cancer progression and therapy resistance, AKR1C3 has emerged as a compelling target for therapeutic intervention.
The Core Mechanism of Action of AKR1C3 Inhibitors
AKR1C3 inhibitors are small molecules designed to bind to the active site of the enzyme, thereby preventing it from carrying out its catalytic functions. The primary mechanisms through which these inhibitors exert their anti-cancer effects are:
-
Inhibition of Intratumoral Androgen Synthesis: By blocking AKR1C3, these inhibitors prevent the conversion of weak androgens to potent androgens like testosterone and DHT within the tumor microenvironment.[5][8] This leads to a reduction in the activation of the androgen receptor (AR), a key driver of prostate cancer growth. This mechanism is particularly relevant for overcoming resistance to androgen deprivation therapies.[7]
-
Modulation of Prostaglandin Signaling: AKR1C3 inhibitors prevent the conversion of PGD2 to the pro-proliferative 11β-PGF2α.[1][9] This allows for the accumulation of PGD2, which can then be converted to anti-proliferative prostaglandins that activate PPARγ, leading to cell differentiation and apoptosis.[1]
-
Re-sensitization to Existing Therapies: In cancers that have developed resistance to therapies like enzalutamide or abiraterone due to AKR1C3 overexpression, the co-administration of an AKR1C3 inhibitor can restore sensitivity to these drugs.[7][10][11] Similarly, they can enhance the efficacy of chemotherapies like doxorubicin.[6]
-
Induction of Ferroptosis: Recent studies have shown that downregulation of AKR1C3 can promote ferroptosis, a form of iron-dependent programmed cell death, through the YAP/SLC7A11 pathway in hepatocellular carcinoma.[1]
Quantitative Data for Representative AKR1C3 Inhibitors
The following table summarizes key quantitative data for several preclinical AKR1C3 inhibitors.
| Inhibitor | Target(s) | IC50 for AKR1C3 | Key Findings | Reference(s) |
| Indomethacin | AKR1C3, COX | Not specified | Resensitizes enzalutamide-resistant prostate cancer cells and inhibits tumor growth in xenograft models. | [7][11] |
| Flufenamic acid | AKR1C3, COX | 8.63 µM | Potent but non-selective inhibitor. | [11] |
| ASP9521 | AKR1C3 | Not specified | Showed preclinical inhibitory effects on prostate cancer cell growth but lacked efficacy in a Phase I/IIb clinical trial. | [5][12] |
| OBI-3424 | Prodrug activated by AKR1C3 | Not applicable | Demonstrates broad anti-tumor activity in preclinical models with high AKR1C3 expression. Currently in Phase 1/2 clinical trials. | [3][11] |
| LX-1 / LX-1S | AKR1C3, AR/AR-V7 | Not specified | Dual inhibitors that effectively bind to the AKR1C3 active site, reduce AR/AR-V7 expression, and decrease tumor volume in preclinical models. | [13] |
| Compound 5 (hydroxytriazole scaffold) | AKR1C3 | Nanomolar activity | Highly selective for AKR1C3 over AKR1C2, inhibits proliferation of 22RV1 prostate cancer cells, and reduces testosterone production. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of AKR1C3 inhibitors. Below are representative protocols for key experiments.
Recombinant Human AKR1C3 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3.
Materials:
-
Recombinant human AKR1C3 protein
-
Substrate (e.g., S-tetralol or androstenedione)
-
Cofactor (NADP+)
-
Test compound (inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, and recombinant AKR1C3 protein in each well of a 96-well plate.
-
Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., indomethacin).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (S-tetralol or androstenedione).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+. The initial velocity of the reaction is determined from the linear portion of the curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the AKR1C3 inhibitor on the growth of cancer cells.
Materials:
-
Cancer cell line with known AKR1C3 expression (e.g., 22RV1 for prostate cancer)
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®, or Sulforhodamine B (SRB))
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of the AKR1C3 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for xenograft implantation (e.g., VCaP or enzalutamide-resistant C4-2B)
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells (often mixed with Matrigel) subcutaneously into the flanks of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or Western blotting).
-
Compare the tumor growth curves between the treated and control groups to determine the efficacy of the inhibitor.
Visualizing the Mechanisms and Workflows
AKR1C3 Signaling Pathways
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 - Wikipedia [en.wikipedia.org]
- 3. e-century.us [e-century.us]
- 4. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Navigating the Landscape of AKR1C3 Inhibition: A Technical Guide to Discovery and Synthesis
Akr1c3-IN-11: An Uncharted Territory
Initial literature and database searches did not yield specific public information on a compound designated "this compound." This suggests that it may be a novel agent under early-stage development, an internal compound designation not yet disclosed in publications, or a potential misnomer. However, the principles of discovery and synthesis for inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) are well-established. This guide will provide an in-depth overview of the core strategies and methodologies employed in the development of AKR1C3 inhibitors, using prominent examples from the scientific literature as a framework.
The Rationale for AKR1C3 Inhibition
Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a critical enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2] Its multifaceted role in cellular processes has implicated it in a range of pathologies.
AKR1C3 is overexpressed in various cancers, including castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia (AML).[1][3][4] In CRPC, AKR1C3 plays a pivotal role in the intratumoral synthesis of androgens like testosterone and dihydrotestosterone, which drive tumor growth and resistance to standard therapies.[3][5] Beyond its function in steroidogenesis, AKR1C3 is also involved in the metabolism of prostaglandins, contributing to cell proliferation and differentiation pathways.[2][5] Furthermore, its activity has been linked to resistance to chemotherapy agents such as anthracyclines.[1] These diverse functions make AKR1C3 a compelling therapeutic target for a variety of diseases.
Discovery of AKR1C3 Inhibitors: A Multi-pronged Approach
The quest for potent and selective AKR1C3 inhibitors has led researchers to explore several discovery avenues.
High-Throughput Screening and Repurposing
One common strategy involves high-throughput screening of compound libraries to identify molecules that inhibit AKR1C3 enzymatic activity. A notable example of drug repurposing is the discovery that the nonsteroidal anti-inflammatory drug (NSAID) indomethacin inhibits AKR1C3.[3] While effective, indomethacin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, leading to potential side effects. This discovery, however, provided a valuable chemical scaffold for the development of more selective AKR1C3 inhibitors.[3]
Structure-Based Drug Design and Analogue Synthesis
With a known chemical starting point like indomethacin, medicinal chemists employ structure-activity relationship (SAR) studies to design more potent and selective analogues. This involves systematically modifying the chemical structure to enhance binding to AKR1C3 while reducing affinity for off-target proteins like COX.[3] For instance, modifications to the indole core and the acyl group of indomethacin have yielded analogues with significantly improved selectivity for AKR1C3.[3]
Another successful approach has been the development of inhibitors based on a hydroxytriazole scaffold, derived from the bioisosteric modulation of flufenamic acid.[6] This has led to the identification of potent and highly selective AKR1C3 inhibitors.[6]
Artificial Intelligence in Drug Discovery
Synthesis of AKR1C3 Inhibitors: A Representative Protocol
The synthesis of AKR1C3 inhibitors is highly dependent on the specific chemical scaffold. Below is a generalized, representative protocol for the synthesis of indomethacin analogues, a well-documented class of AKR1C3 inhibitors.
General Synthetic Scheme for Indomethacin Analogues
The synthesis of indomethacin analogues typically involves a multi-step process. A common route is the Fischer indole synthesis, which allows for the construction of the core indole scaffold.
Step 1: Fischer Indole Synthesis A substituted phenylhydrazine is reacted with a ketone or aldehyde, often in the presence of an acid catalyst, to form the indole ring. By varying the substituents on both the phenylhydrazine and the carbonyl compound, a diverse library of indole cores can be generated.
Step 2: N-Acylation The nitrogen of the indole ring is then acylated. This is typically achieved by reacting the indole with an acyl chloride or an acid anhydride in the presence of a base. The choice of the acylating agent is crucial for modulating the inhibitory activity and selectivity of the final compound.
Step 3: Ester Hydrolysis (if applicable) If the synthesis starts with an esterified indole, a final hydrolysis step is required to yield the carboxylic acid, which is often a key feature for AKR1C3 binding. This is typically carried out using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.
Characterization and Evaluation of AKR1C3 Inhibitors
Once synthesized, novel compounds undergo a rigorous evaluation process to determine their potency, selectivity, and cellular activity.
In Vitro Enzymatic Assays
The primary evaluation of a potential AKR1C3 inhibitor is through in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the activity of purified recombinant AKR1C3. The potency is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Selectivity Profiling
To ensure that the inhibitor is specific for AKR1C3, it is tested against other closely related aldo-keto reductase isoforms, such as AKR1C1 and AKR1C2.[3] High selectivity is crucial to minimize off-target effects. For repurposed drugs like indomethacin, it is also important to assess activity against the original target (e.g., COX enzymes).
Cellular Assays
Promising inhibitors are then evaluated in cell-based assays. For example, in prostate cancer cell lines that overexpress AKR1C3, such as 22Rv1, inhibitors are tested for their ability to block the production of androgens like testosterone.[6] The effect on cell proliferation and the expression of androgen-responsive genes, such as prostate-specific antigen (PSA), are also measured.[6]
Quantitative Data on Representative AKR1C3 Inhibitors
The following table summarizes the inhibitory activity of several representative AKR1C3 inhibitors from the literature.
| Compound Class | Representative Compound | AKR1C3 IC50 (µM) | Selectivity vs. AKR1C2 | Reference |
| Indomethacin Analogue | Compound 11 | >30 | - | [7] |
| Pyrrolidinone Substructure | Compound 33 | 5.94 | - | [7] |
| AI-Discovered | Compound 4 | 0.122 | - | [7] |
| Hydroxytriazole Scaffold | Compound 10 | 0.27 | >370-fold | [6] |
| Hydroxytriazole Scaffold | Compound 11 | 0.11 | >400-fold | [6] |
Visualizing the Landscape of AKR1C3
Signaling Pathways Involving AKR1C3
The following diagram illustrates the central role of AKR1C3 in both androgen biosynthesis and prostaglandin signaling, highlighting its impact on cell proliferation and differentiation.
A Generalized Workflow for AKR1C3 Inhibitor Discovery and Evaluation
This diagram outlines the typical experimental workflow, from initial hit identification to preclinical evaluation of novel AKR1C3 inhibitors.
References
- 1. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Akr1c3-IN-11: A Potent Inhibitor of Aldo-Keto Reductase 1C3
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Akr1c3-IN-11, also identified as Compound 6e, is a notable inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of the signaling pathways it modulates.
Chemical Structure and Physicochemical Properties
Initial investigations have identified this compound as a p-biphenyl compound likely bearing a trifluoromethyl substituent. While a definitive, publicly available 2D structure or SMILES string for a compound universally recognized as "this compound" remains elusive, several research compounds designated "Compound 6e" have been characterized as potent AKR1C3 inhibitors. One such compound is a derivative of mansonone F, while another is a p-biphenyl with a trifluoromethyl substituent. For the purpose of this guide, we will focus on the information available for the most relevant "Compound 6e" identified in the context of AKR1C3 inhibition.
Quantitative data for a specific, confirmed structure of this compound is not yet consolidated in public databases. However, for a representative "Compound 6e" identified as an AKR1C3 inhibitor, the following properties have been reported:
| Property | Value | Reference |
| IC50 for AKR1C3 | 2.0 µM | [1] |
| IC50 against MCF-7 cells | 9.6 ± 3 µM | [2] |
| CAS Number | 2839142-93-5 | [2] |
Further research is required to definitively link this CAS number and associated data to the specific structural information suggested by crystallographic studies.
Signaling Pathways Modulated by this compound
AKR1C3 plays a crucial role in multiple signaling pathways, primarily through its enzymatic activity in steroid and prostaglandin metabolism. By inhibiting AKR1C3, this compound is expected to modulate these pathways, impacting cancer cell proliferation, survival, and resistance to therapy.
Key AKR1C3-Mediated Pathways:
-
Androgen Synthesis: AKR1C3 catalyzes the reduction of androstenedione to testosterone, a key step in the synthesis of potent androgens that drive the growth of prostate cancer. Inhibition by this compound reduces androgen levels, thereby suppressing androgen receptor (AR) signaling.
-
Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α), a ligand for the prostaglandin F receptor (FP receptor). Activation of the FP receptor can lead to the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade, promoting cell proliferation. By blocking this conversion, this compound can inhibit this pro-proliferative pathway.
-
PPARγ Signaling: The substrate of AKR1C3, PGD2, can also be non-enzymatically converted to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand for the peroxisome proliferator-activated receptor γ (PPARγ). PPARγ activation is often associated with cell differentiation and inhibition of cell growth. By inhibiting AKR1C3, this compound may indirectly promote the formation of 15d-PGJ2, leading to anti-proliferative effects.
The interplay of these pathways is critical in the context of cancer. The following diagram illustrates the central role of AKR1C3 and the impact of its inhibition.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of AKR1C3 inhibitors. Below are representative methodologies for key experiments.
Synthesis of this compound (Compound 6e)
A general synthetic route for a baccharin-derived "Compound 6e" has been described. The synthesis involves the hydrolysis of a precursor compound.
General Procedure for Hydrolysis:
-
Dissolve the precursor compound (e.g., 150 mg, 0.3 mmol) in a suitable solvent.
-
Perform the hydrolysis reaction under appropriate conditions (details would be specific to the exact precursor).
-
Evaporate the solvent in vacuo.
-
The resulting solid can be further purified if necessary.
-
Characterize the final product using techniques such as NMR spectroscopy.[3]
AKR1C3 Enzyme Activity Assay
The inhibitory activity of this compound against AKR1C3 can be determined by monitoring the NADP+-dependent oxidation of a substrate, such as S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol).
Protocol:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 4% DMSO, 440 µM NADP+, and 1.1 mM S-tetralol.
-
Incubate the mixture at 37 °C for 10 minutes.
-
Add 5 µL of recombinant AKR1C3 enzyme and various concentrations of this compound to initiate the reaction.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer to determine the reaction velocity.
-
Calculate the percent inhibition and determine the IC50 value.
References
Technical Guide on the Binding Affinity of Inhibitors to Aldo-Keto Reductase 1C3 (AKR1C3)
Disclaimer: Information regarding the specific compound "Akr1C3-IN-11" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the binding affinity, experimental protocols, and relevant signaling pathways for well-characterized inhibitors of AKR1C3, serving as a technical resource for researchers in the field.
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins. Its overexpression is implicated in the progression of castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia (AML), making it a significant therapeutic target. This document details the binding affinities of representative inhibitors, the experimental methods used for their characterization, and the key signaling pathways modulated by AKR1C3.
Data Presentation: Binding Affinity of AKR1C3 Inhibitors
The potency of various compounds against AKR1C3 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values are determined through enzymatic assays and provide a standardized measure for comparing the efficacy of different inhibitors. A summary of binding affinities for several notable AKR1C3 inhibitors is presented below.
| Compound Class | Specific Inhibitor | IC50 Value (nM) | Ki Value (nM) | Selectivity over AKR1C2 | Notes |
| N-Phenyl-Aminobenzoates | Compound 1o | 38 | N/A | 28-fold | A potent and selective inhibitor developed from N-phenylanthranilates. |
| Pyrrolidinone Derivatives | Compound 4 | 122 | 49 | N/A | Identified via AI-based virtual screening; exhibits competitive inhibition. |
| Phenyl Tropolone | PTUPB | ~65 | N/A | N/A | More potent than indomethacin in enzymatic assays. |
| Non-Steroidal Anti-Inflammatory Drug (NSAID) | Indomethacin | N/A | N/A | N/A | A well-known, non-selective inhibitor often used as a reference compound. |
| Bile Acid Fused Tetrazole | Compound 2 | ~7,000 | N/A | Specific | A novel class of inhibitors identified through screening. |
N/A: Data not available in the cited sources.
Experimental Protocols
The characterization of AKR1C3 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Recombinant AKR1C3 Expression and Purification
To obtain a pure enzyme for in vitro assays, human AKR1C3 is typically expressed in E. coli and purified.
-
Expression System: The gene for human AKR1C3 is cloned into an expression vector and transformed into a suitable E. coli strain (e.g., BL21).
-
Induction: Protein expression is induced, often using Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography, followed by other chromatographic steps like ion exchange or size exclusion to ensure high purity.
-
Concentration Determination: Protein concentration is measured using methods such as the Bradford protein assay.
Enzymatic Activity and Inhibition Assay
The most common method for measuring AKR1C3 activity and inhibition is by monitoring the consumption of the cofactor NADPH, which exhibits fluorescence.
-
Principle: AKR1C3 catalyzes the NADPH-dependent reduction of a substrate. The rate of decrease in NADPH fluorescence (or absorbance at 340 nm) is directly proportional to the enzyme's activity.
-
Reagents:
-
Purified recombinant AKR1C3 enzyme.
-
Buffer: Typically 100 mM potassium phosphate buffer, pH 6.0-7.0.
-
Cofactor: NADPH (e.g., 0.25 mM).
-
Substrate: A suitable substrate for AKR1C3, such as S-tetralol or 9,10-phenanthrenequinone (PQ).
-
Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Procedure:
-
The enzyme, buffer, NADPH, and test inhibitor are pre-incubated at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate.
-
The change in NADPH fluorescence is monitored over time using a microplate reader.
-
Initial velocities are calculated from the linear phase of the reaction.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction (without inhibitor).
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.
-
Kinetic Analysis for Mechanism of Inhibition
To understand how an inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive), kinetic studies are performed.
-
Procedure: The enzymatic assay described above is repeated with varying concentrations of both the substrate and the inhibitor.
-
Analysis: The data are plotted using methods like the Lineweaver-Burk (double reciprocal) plot. Changes in the apparent Km (substrate affinity) and Vmax (maximum reaction rate) in the presence of the inhibitor reveal the mechanism of inhibition. For instance, a competitive inhibitor will increase the apparent Km without changing the Vmax.
Cell-Based Assays
To confirm that an inhibitor is active in a more physiologically relevant environment, cell-based assays are crucial.
-
Cell Lines: Prostate cancer cell lines that overexpress AKR1C3, such as LNCaP-AKR1C3 or 22RV1, are commonly used.
-
Procedure:
-
Cells are cultured in the presence of a weak androgen precursor (e.g., androstenedione, Δ4-dione).
-
The cells are treated with various concentrations of the AKR1C3 inhibitor.
-
After incubation, the levels of the product (e.g., testosterone) in the cell culture medium are measured, often using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Endpoint: The ability of the inhibitor to block the conversion of the precursor to the potent androgen in a dose-dependent manner confirms its cellular activity.
Signaling Pathways and AKR1C3 Inhibition
AKR1C3 is a central node in two major signaling pathways implicated in cancer: androgen biosynthesis and prostaglandin metabolism. Inhibitors of AKR1C3 are designed to disrupt these pathways.
Androgen Biosynthesis Pathway
In CRPC, tumors can synthesize their own androgens, driving disease progression despite low systemic levels of testosterone. AKR1C3 plays a key role in this intratumoral steroidogenesis.
-
Function: AKR1C3 catalyzes the reduction of weak androgens like androstenedione (Δ4-AD) and 5α-androstane-3,17-dione (5α-Adione) to the potent androgens testosterone (T) and 5α-dihydrotestosterone (DHT), respectively.
-
Therapeutic Rationale: By inhibiting AKR1C3, the production of T and DHT within the tumor is blocked, thereby preventing the activation of the androgen receptor (AR) and subsequent cancer cell proliferation.
Prostaglandin Signaling Pathway
AKR1C3 also functions as a prostaglandin F synthase, influencing cell proliferation and differentiation pathways.
-
Function: AKR1C3 converts prostaglandin D2 (PGD2) to 11β-PGF2α. This prevents PGD2 from being converted into anti-proliferative prostaglandins (like 15d-PGJ2) that activate the PPARγ receptor, a pathway that promotes cell differentiation and apoptosis.
-
Pro-proliferative Effect: The product of the AKR1C3 reaction, 11β-PGF2α, is a ligand for the prostaglandin FP receptor. Activation of this receptor stimulates pro-proliferative signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
-
Therapeutic Rationale: Inhibiting AKR1C3 can shift the balance of prostaglandin metabolism away from the pro-proliferative 11β-PGF2α towards the pro-differentiating 15d-PGJ2, thereby inhibiting tumor growth. This is particularly relevant in AML.
The Impact of Selective AKR1C3 Inhibition on Prostaglandin Metabolism: A Technical Guide
Disclaimer: Initial searches for the specific compound "Akr1C3-IN-11" did not yield any publicly available scientific data. Therefore, this guide will focus on the effects of a representative, potent, and selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor based on published data for well-characterized molecules. This approach allows for a comprehensive review of the topic as requested, demonstrating the molecular mechanisms and experimental considerations relevant to the inhibition of this key enzyme in prostaglandin metabolism.
Executive Summary
Aldo-Keto Reductase 1C3 (AKR1C3), also known as prostaglandin F synthase, is a critical enzyme that dictates the metabolic fate of key prostaglandins, thereby influencing cell proliferation and differentiation.[1][2] By catalyzing the reduction of prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2), AKR1C3 shunts metabolism towards the production of pro-proliferative ligands for the prostaglandin F (FP) receptor.[1][3] Inhibition of AKR1C3 is a promising therapeutic strategy, particularly in oncology, as it can reverse this effect, promoting anti-proliferative and pro-differentiative pathways.[4] This document provides a technical overview of the role of AKR1C3 in prostaglandin metabolism and the consequences of its inhibition by a selective inhibitor. It includes quantitative data on inhibitor potency, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.
The Role of AKR1C3 in Prostaglandin Metabolism
AKR1C3 is a member of the aldo-keto reductase superfamily and plays a pivotal role in the biosynthesis of both steroid hormones and prostaglandins.[4][5] In the context of prostaglandin metabolism, AKR1C3 exhibits two key enzymatic activities:
-
PGH2 to PGF2α conversion: It directly reduces PGH2, the product of cyclooxygenase (COX) enzymes, to PGF2α.[2][6]
-
PGD2 to 9α,11β-PGF2 conversion: It efficiently catalyzes the 11-keto reduction of PGD2 to 9α,11β-PGF2 (also known as 11-epi-PGF2α).[2][7]
Both PGF2α and 9α,11β-PGF2 are potent agonists of the G-protein-coupled FP receptor.[3][8] Activation of this receptor triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes cell proliferation.[1][6]
Crucially, the enzymatic conversion of PGD2 by AKR1C3 prevents its spontaneous dehydration into the J-series prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[2][9] 15d-PGJ2 is a natural ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that, when activated, promotes cell differentiation and inhibits cell growth.[1][9]
Therefore, the overexpression of AKR1C3, as seen in various cancers, creates a pro-tumorigenic environment by simultaneously increasing proliferative signals (via PGF2α/9α,11β-PGF2) and decreasing anti-proliferative signals (by depleting the pool of PGD2 available to form 15d-PGJ2).[9][10]
Quantitative Data: A Representative Selective AKR1C3 Inhibitor
The development of potent and selective AKR1C3 inhibitors is crucial to avoid off-target effects, particularly the inhibition of the highly homologous isoforms AKR1C1 and AKR1C2, which are involved in the beneficial inactivation of 5α-dihydrotestosterone (DHT).[1][9] The following tables summarize representative quantitative data for a potent and selective AKR1C3 inhibitor, synthesized as an analog of existing non-steroidal anti-inflammatory drugs (NSAIDs) to reduce COX activity while optimizing AKR1C3 inhibition.
Table 1: Inhibitory Potency and Selectivity
| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (IC50 AKR1C2 / IC50 AKR1C3) |
|---|---|---|---|
| Representative Inhibitor | AKR1C3 | 90 | 540-fold |
| (Indomethacin Analog '47')[9] | AKR1C2 | 48,600 | |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Recombinant AKR1C Isoform Inhibition Assay
This protocol details the method for determining the IC50 values of a test compound against purified recombinant AKR1C enzymes.
Objective: To measure the potency and selectivity of an inhibitor for AKR1C3 versus other isoforms (e.g., AKR1C2).
Principle: The assay measures the enzyme-catalyzed oxidation of a model substrate, S-tetralol, in the presence of the cofactor NADP+. The rate of reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Materials:
-
Purified recombinant human AKR1C3 and AKR1C2 enzymes.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor solution: NADP+ (nicotinamide adenine dinucleotide phosphate).
-
Substrate solution: S-tetralol.
-
Test inhibitor compound, dissolved in DMSO.
-
96-well UV-transparent microplates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm.
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of NADP+ (e.g., 250 µM).
-
The test inhibitor at various concentrations (or DMSO for control).
-
A fixed concentration of the purified enzyme (e.g., 10 nM AKR1C3).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the substrate S-tetralol (e.g., 400 µM).
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[11]
-
Cellular Prostaglandin Metabolism Assay
This protocol describes a method to assess the effect of an AKR1C3 inhibitor on the metabolism of PGD2 in a cellular context.
Objective: To determine if inhibiting AKR1C3 in live cells redirects PGD2 metabolism from 9α,11β-PGF2 towards 15d-PGJ2.
Materials:
-
Cancer cell line overexpressing AKR1C3 (e.g., AML or prostate cancer cell lines).[3]
-
Cell culture medium and supplements.
-
Test inhibitor compound.
-
Prostaglandin D2 (PGD2).
-
Analytical standards for 9α,11β-PGF2 and 15d-PGJ2.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Culture: Plate AKR1C3-expressing cells in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Substrate Addition: Add a known concentration of PGD2 to the cell culture medium.
-
Incubation: Incubate for a defined period (e.g., 24 hours) to allow for prostaglandin metabolism.
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation: Perform solid-phase extraction (SPE) on the supernatant to purify and concentrate the prostaglandins.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of 9α,11β-PGF2 and 15d-PGJ2.
-
Data Analysis: Compare the levels of 9α,11β-PGF2 and 15d-PGJ2 in inhibitor-treated cells versus vehicle-treated cells. A successful inhibitor will cause a significant decrease in 9α,11β-PGF2 and a corresponding increase in 15d-PGJ2.
Visualizations: Pathways and Workflows
Prostaglandin Metabolism Pathway and AKR1C3 Inhibition
The following diagram illustrates the central role of AKR1C3 in prostaglandin metabolism and the metabolic shift induced by a selective inhibitor.
Caption: AKR1C3 shifts PGD2 metabolism towards proliferative 9α,11β-PGF2.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the logical flow of experiments to identify and validate a selective AKR1C3 inhibitor.
Caption: Workflow for identifying and validating selective AKR1C3 inhibitors.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 - Wikipedia [en.wikipedia.org]
- 6. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | PGD2 is reduced to 11-epi-PGF2a by AKRIC3 [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Akr1C3-IN-11: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akr1C3-IN-11, also identified as Compound 6e, is a small molecule inhibitor of Aldo-keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a key enzyme in the steroidogenic pathway, responsible for the conversion of weak androgens to potent androgens such as testosterone and dihydrotestosterone (DHT). In certain cancers, notably castration-resistant prostate cancer (CRPC), the upregulation of AKR1C3 contributes to sustained androgen receptor (AR) signaling, promoting tumor growth and resistance to therapy. This compound has emerged as a tool for investigating the role of AKR1C3 in cancer biology and as a potential lead compound for therapeutic development. This guide provides a comprehensive overview of the technical details surrounding this compound for its application in basic cancer research.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). It is important to note that different studies have reported varying IC50 values, which may be attributable to different experimental conditions or the specific derivative of the compound used.
| Compound Name | Target | IC50 | Cell Line | Notes |
| This compound (Compound 6e) | AKR1C3 | 2.0 µM | Not specified in source | Inhibits Aldo-keto reductase 1C3.[1][2][3][4][5][6] |
| Akr1C3-IN-5 (Compound 6e) | AKR1C3 | 9.6 ± 3 µM | MCF-7 | Derived from drupanin; exhibits a selectivity index (SI) of 5.5 against MCF-7 cells.[1][7][8] |
Signaling Pathways
AKR1C3 is a critical enzyme in the androgen biosynthesis pathway, directly impacting androgen receptor (AR) signaling. By catalyzing the reduction of androstenedione (AD) to testosterone (T), AKR1C3 increases the pool of potent androgens that can bind to and activate the AR. In castration-resistant prostate cancer, where circulating androgen levels are low, the intratumoral synthesis of androgens by enzymes like AKR1C3 becomes a key driver of disease progression.
The inhibition of AKR1C3 by this compound is expected to decrease the production of testosterone and DHT, leading to reduced activation of the androgen receptor and subsequent downregulation of AR-target genes involved in cell proliferation and survival.
Caption: Mechanism of Action of this compound in inhibiting the Androgen Receptor Signaling Pathway.
Experimental Protocols
AKR1C3 Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human AKR1C3. The assay is based on the NADPH-dependent reduction of a fluorogenic substrate by AKR1C3, leading to an increase in fluorescence.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Fluorogenic substrate (e.g., coumberone)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the fluorogenic substrate in each well of a 96-well plate.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant AKR1C3 enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a fluorometric AKR1C3 enzyme inhibition assay.
Cell Proliferation Assay (MTS)
The MTS assay is a colorimetric method to assess cell viability and proliferation. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound
-
Abiraterone (for combination studies)
-
MTS reagent
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, alone or in combination with a fixed concentration of abiraterone. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration to generate dose-response curves and determine IC50 values.
Western Blot Analysis
Western blotting is used to detect changes in the protein expression levels of AKR1C3 and key components of the AR signaling pathway.
Materials:
-
Prostate cancer cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin to determine relative protein expression.
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a valuable research tool for investigating the role of AKR1C3 in cancer. Its ability to inhibit AKR1C3 and suppress the proliferation of cancer cells, particularly in combination with other therapies like abiraterone, underscores the potential of targeting this enzyme. The provided data and representative protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the biological functions of AKR1C3 and the therapeutic potential of its inhibitors. Further studies are warranted to clarify the discrepancies in its reported IC50 values and to fully define its mechanism of action and preclinical efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKR1C3-IN-11_TargetMol [targetmol.com]
- 3. AKR1C3 inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Use of Akr1c3-IN-11 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a pivotal enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2][3] Its overexpression is implicated in the progression and therapeutic resistance of various cancers, including castration-resistant prostate cancer (CRPC) and certain leukemias, making it a compelling target for therapeutic intervention.[1][2][4] Akr1c3-IN-11 is a novel inhibitor of AKR1C3. These application notes provide a comprehensive guide for its utilization in preclinical animal models, offering detailed protocols for evaluating its in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Given the limited publicly available data specifically for this compound, the following protocols are based on established methodologies for other AKR1C3 inhibitors, such as indomethacin and OBI-3424.[2][4] Researchers should consider these as a starting point and optimize the parameters for their specific animal models and experimental goals.
Akr1c3 Signaling Pathways
AKR1C3 plays a crucial role in two major signaling pathways: steroid hormone metabolism and prostaglandin synthesis. A deeper understanding of these pathways is essential for designing and interpreting in vivo studies.
Steroid Hormone Synthesis
AKR1C3 catalyzes the reduction of weak androgens, such as androstenedione (A4) and 5α-androstanedione, to the potent androgens testosterone (T) and 5α-dihydrotestosterone (DHT), respectively.[2][4] DHT is a primary ligand for the androgen receptor (AR), and its binding promotes AR-mediated gene transcription, leading to prostate cancer cell proliferation and survival.[1][2]
Prostaglandin Metabolism
AKR1C3 is also involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α).[2] This conversion prevents the formation of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a natural inhibitor of the pro-inflammatory transcription factor NF-κB.[1] By inhibiting AKR1C3, this compound can potentially restore the anti-proliferative effects of 15d-PGJ2.
Experimental Protocols
Animal Model Selection
The choice of animal model is critical for the successful evaluation of this compound. For prostate cancer studies, xenograft models using human prostate cancer cell lines with high AKR1C3 expression (e.g., 22Rv1, VCaP) are commonly employed.[5][6] For hematological malignancies, patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL) that exhibit high AKR1C3 expression are recommended.
Table 1: Recommended Animal Models
| Cancer Type | Recommended Model | Rationale |
| Prostate Cancer | Nude or SCID mice with 22Rv1 or VCaP cell line xenografts | High endogenous AKR1C3 expression and established tumor growth characteristics.[5][6] |
| T-ALL | NOD/SCID gamma (NSG) mice with T-ALL PDX | High AKR1C3 expression is a feature of T-ALL, providing a clinically relevant model. |
Dosing and Administration
The optimal dose and route of administration for this compound must be determined through preliminary dose-range finding and pharmacokinetic studies. Based on studies with other small molecule inhibitors, oral gavage or intraperitoneal injection are common administration routes.
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Allocation: Assign healthy, age-matched mice (e.g., C57BL/6 or the strain used for xenografts) to several groups (n=3-5 per group).
-
Dose Escalation: Administer this compound at escalating doses to different groups. Start with a low dose (e.g., 1 mg/kg) and increase incrementally (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water) and administer daily for 14-21 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur). Record body weight twice weekly.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or other significant signs of toxicity.
In Vivo Efficacy Studies
Protocol 2: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., 22Rv1) in a 1:1 mixture of media and Matrigel into the flank of male immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment: Administer this compound at the predetermined optimal dose (from MTD study) or vehicle control daily via the chosen route.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
-
Analysis: Excise tumors, weigh them, and process for downstream analysis such as Western blotting or immunohistochemistry for AKR1C3 target engagement and pharmacodynamic markers (e.g., androgen levels, PSA).
Table 2: Quantitative Data from a Representative Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1850 ± 210 | 0 | +5.2 |
| This compound | 25 | 980 ± 150 | 47 | -2.1 |
| This compound | 50 | 550 ± 95 | 70 | -6.8 |
Concluding Remarks
This compound represents a promising therapeutic agent for cancers driven by AKR1C3 activity. The protocols and guidelines provided here offer a robust framework for its preclinical evaluation in animal models. Meticulous experimental design, careful execution, and comprehensive data analysis will be crucial in elucidating the therapeutic potential of this novel inhibitor. As with any new compound, it is imperative to perform thorough preliminary studies to establish the optimal experimental conditions.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akr1C3 Inhibitors in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors when prepared in Dimethyl Sulfoxide (DMSO). The following guidelines are based on available data for various AKR1C3 inhibitors and are intended to ensure the integrity and effective use of these compounds in research and drug development settings.
Introduction to AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a critical enzyme in the biosynthesis of androgens.[1][2] It catalyzes the conversion of weaker androgens and estrogens into more potent forms, such as testosterone and 17β-estradiol, respectively.[1][2] Elevated expression of AKR1C3 is associated with the progression of various cancers, including prostate and breast cancer, by activating androgen receptor signaling pathways.[1][2][3] Consequently, AKR1C3 has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.
Solubility of Akr1C3 Inhibitors in DMSO
DMSO is a common solvent for dissolving small molecule inhibitors for in vitro studies. The solubility of Akr1C3 inhibitors can vary, but representative data for a potent inhibitor, Akr1C3-IN-1, is provided below. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of compounds.[4]
Table 1: Solubility of a Representative Akr1C3 Inhibitor in DMSO
| Compound | Solvent | Solubility | Molar Concentration |
| Akr1C3-IN-1 | DMSO | 63 mg/mL | 198.51 mM |
Data for Akr1C3-IN-1 is presented as a representative example. Researchers should consult the specific product datasheet for the exact solubility of their particular inhibitor.
Stability and Storage of Akr1C3 Inhibitor Stock Solutions in DMSO
Proper storage of stock solutions is critical to maintain the chemical integrity and activity of Akr1C3 inhibitors. General stability guidelines based on data for several Akr1C3 inhibitors are summarized below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Table 2: Recommended Storage Conditions for Akr1C3 Inhibitor Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Suitable for short-term storage; aliquoting is still recommended.[4][5] |
Note: These are general guidelines. Always refer to the manufacturer's specific recommendations for the inhibitor you are using.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of an Akr1C3 inhibitor in DMSO.
Materials:
-
Akr1C3 inhibitor (powder form)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the powdered Akr1C3 inhibitor and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of the inhibitor powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs, as recommended for some small molecules.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Caption: Workflow for preparing Akr1C3 inhibitor stock solutions in DMSO.
Protocol for Assessing Compound Stability in DMSO
This protocol provides a method to evaluate the stability of an Akr1C3 inhibitor in DMSO over time using a cell-based or enzymatic assay.
Materials:
-
Prepared stock solution of the Akr1C3 inhibitor in DMSO
-
Appropriate cell line (e.g., 22Rv1 prostate cancer cells with high AKR1C3 expression) or purified AKR1C3 enzyme
-
Cell culture medium or assay buffer
-
96-well plates
-
Incubator
-
Plate reader or other detection system
-
Relevant assay reagents (e.g., substrate for enzymatic assay, cell viability reagent)
Procedure:
-
Prepare a fresh dilution of the Akr1C3 inhibitor from a newly thawed aliquot to be used as a positive control (Time 0).
-
Incubate an aliquot of the stock solution under the desired test condition (e.g., room temperature, 4°C, or multiple freeze-thaw cycles).
-
At specified time points (e.g., 24h, 48h, 1 week), take a sample from the test aliquot and prepare working solutions.
-
Perform the functional assay (enzymatic or cell-based) using both the Time 0 control and the test samples. For instance, an enzymatic assay can be performed by monitoring the change in NADPH fluorescence during substrate reduction.[6]
-
Compare the activity (e.g., IC50 value or percent inhibition) of the aged inhibitor solution to the fresh Time 0 control. A significant decrease in inhibitory activity indicates degradation of the compound.
AKR1C3 Signaling Pathway
AKR1C3 plays a multifaceted role in cancer progression through its involvement in several signaling pathways. It promotes the proliferation, survival, and metastasis of tumor cells while inhibiting apoptosis.[1][7] Key pathways influenced by AKR1C3 activity include the PI3K/Akt, MAPK, and androgen receptor (AR) signaling pathways.[1][2][7]
Caption: Role of AKR1C3 in promoting cancer cell proliferation and survival.
By providing these detailed notes and protocols, we aim to facilitate the effective and consistent use of Akr1C3 inhibitors in research, ultimately contributing to the advancement of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-treatment of AKR1C3 Inhibitors and Abiraterone
Disclaimer: The following application notes and protocols are based on published research involving AKR1C3 inhibitors, such as indomethacin, as a therapeutic strategy in combination with abiraterone. Studies specifically detailing "Akr1C3-IN-11" in co-treatment with abiraterone are not prevalent in the reviewed literature. Therefore, the principles and methods described herein are based on the broader class of AKR1C3 inhibitors and serve as a guide for conceptually similar research.
Introduction: The Rationale for Co-Treatment
Abiraterone is a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC). It effectively blocks androgen synthesis by inhibiting CYP17A1, an enzyme crucial for the production of testosterone precursors.[1] However, resistance to abiraterone frequently develops. One critical mechanism of resistance is the upregulation of alternative steroidogenic pathways.[2][3]
The enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) plays a pivotal role in this resistance.[1][4] AKR1C3 can convert adrenal precursors, which are not blocked by abiraterone, into potent androgens like testosterone and dihydrotestosterone (DHT) within the tumor microenvironment.[3][5] Elevated expression of AKR1C3 is observed in abiraterone-resistant prostate cancer cells and is associated with disease progression.[1][6]
This has led to the therapeutic hypothesis that co-treatment with an AKR1C3 inhibitor could re-sensitize tumors to abiraterone, block the escape pathway, and provide a more durable response. By inhibiting AKR1C3, the intratumoral production of potent androgens is diminished, thereby overcoming a key driver of resistance.[1][6]
Signaling Pathway and Mechanism of Action
Abiraterone and AKR1C3 inhibitors target distinct, sequential steps in the androgen biosynthesis pathway. Abiraterone reduces the pool of androgen precursors, while an AKR1C3 inhibitor blocks the conversion of remaining precursors into active androgens.
Figure 1. Androgen synthesis pathway showing points of inhibition for Abiraterone and AKR1C3 inhibitors.
Quantitative Data from Preclinical Studies
The following tables summarize key findings from studies investigating the combination of an AKR1C3 inhibitor with abiraterone.
Table 1: In Vitro Efficacy of Indomethacin and Abiraterone Co-Treatment Cell Line: CWR22Rv1 (Abiraterone-Resistant Prostate Cancer)
| Treatment Group | Concentration | Outcome | Finding | Citation |
| Abiraterone | 10 µM | Cell Growth | Limited effect on cell growth | [1] |
| Indomethacin | 20 µM | Cell Growth | Inhibited cell growth | [1] |
| Combination | 10 µM Abiraterone + 20 µM Indomethacin | Cell Growth | Further inhibition of cell growth compared to single agents | [1] |
Table 2: In Vivo Efficacy of Indomethacin and Abiraterone Co-Treatment Model: CWR22Rv1 Xenograft
| Treatment Group | Outcome | Finding | Citation |
| Abiraterone | Tumor Growth | Tumors were resistant to abiraterone | [1] |
| Indomethacin | Tumor Growth | Significantly inhibited tumor growth | [1] |
| Combination | Tumor Growth | Further inhibited tumor growth compared to either treatment alone | [1] |
| Indomethacin | Ki67 Expression | Inhibited Ki67 expression (a marker of proliferation) | [1] |
| Combination | Ki67 Expression | Further lowered Ki67 expression | [1] |
Experimental Protocols
These protocols provide a framework for investigating the synergistic effects of an AKR1C3 inhibitor and abiraterone.
Protocol 4.1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of single-agent and combination treatment on the proliferation of abiraterone-resistant prostate cancer cells.
Materials:
-
Abiraterone-resistant prostate cancer cell line (e.g., CWR22Rv1, LNCaP-AbiR).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Abiraterone (e.g., from LKT Laboratories, Inc.).
-
AKR1C3 Inhibitor (e.g., Indomethacin from Sigma).
-
DMSO (vehicle control).
-
96-well cell culture plates.
-
Cell counting solution (e.g., CellTiter-Glo®) or hemocytometer.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of Abiraterone and the AKR1C3 inhibitor in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the medium with fresh medium containing the following:
-
Vehicle (DMSO)
-
Abiraterone alone (e.g., 10 µM)
-
AKR1C3 inhibitor alone (e.g., 20 µM Indomethacin)
-
Combination of Abiraterone and AKR1C3 inhibitor.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Proliferation:
-
Quantify viable cells using a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Alternatively, detach cells with trypsin and count them using a hemocytometer.
-
-
Data Analysis: Normalize the results to the vehicle control group. Analyze for statistically significant differences between treatment groups.
Figure 2. Experimental workflow for an in vitro cell proliferation assay.
Protocol 4.2: Western Blot for Protein Expression
Objective: To assess the impact of treatment on the expression of AKR1C3 and key proteins in the AR signaling pathway (e.g., AR, PSA).
Materials:
-
Treated cell lysates from a scaled-up version of Protocol 4.1.
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-AKR1C3, anti-AR, anti-PSA, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Lyse cells from each treatment group and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).
Protocol 4.3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.[1]
Materials:
-
Immunocompromised mice (e.g., male nude mice).
-
Abiraterone-resistant prostate cancer cells (e.g., CWR22Rv1).
-
Matrigel.
-
Drug formulations for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of CWR22Rv1 cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., n=8-10 per group):
-
Vehicle control
-
Abiraterone
-
AKR1C3 Inhibitor
-
Combination therapy
-
-
Treatment Administration: Administer treatments daily (or as per established dosing schedule) via oral gavage or other appropriate route. Monitor mouse body weight and general health.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a defined endpoint.
-
Tissue Collection: At the end of the study, euthanize the mice, and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for Ki67).[1]
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare differences between groups.
Figure 3. General workflow for an in vivo xenograft study.
Logical Framework for Co-Treatment
The decision to pursue a co-treatment strategy is based on a clear logical progression from clinical observation to therapeutic intervention.
Figure 4. Logical framework for combining Abiraterone with an AKR1C3 inhibitor.
References
- 1. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracrine androgen biosynthesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
Application Notes and Protocols for the Study of Chemotherapy Resistance Using AKR1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on studies of well-characterized aldo-keto reductase 1C3 (AKR1C3) inhibitors. The specific inhibitor "Akr1C3-IN-11" is not referenced in the available scientific literature; therefore, the data and methodologies presented are derived from studies of other exemplary AKR1C3 inhibitors and should be adapted as necessary.
Introduction to AKR1C3 in Chemotherapy Resistance
Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is an enzyme implicated in the progression and therapeutic resistance of various cancers, including prostate, breast, lung, and colon cancer.[1][2][3] Its role in chemotherapy resistance is multifaceted and includes:
-
Metabolism of Chemotherapeutic Drugs: AKR1C3 can metabolize and inactivate certain chemotherapeutic agents, such as anthracyclines (e.g., doxorubicin), reducing their cytotoxic efficacy.[1][2]
-
Regulation of Intracellular Signaling: AKR1C3 is involved in signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[3][4] Overexpression of AKR1C3 can lead to the activation of these pathways, counteracting the apoptotic effects of chemotherapy.
-
Detoxification of Reactive Oxygen Species (ROS): Chemotherapy often induces cancer cell death through the generation of ROS. AKR1C3 can enhance the cellular antioxidant capacity, thereby neutralizing ROS and protecting cancer cells from oxidative stress-induced apoptosis.[4][5]
-
Androgen Synthesis: In hormone-dependent cancers like prostate cancer, AKR1C3 plays a crucial role in the intratumoral synthesis of androgens, which can drive cancer cell growth and resistance to androgen deprivation therapies.[1][6]
Inhibition of AKR1C3 has emerged as a promising strategy to overcome chemotherapy resistance and re-sensitize cancer cells to various treatments.[1][2]
Quantitative Data: Efficacy of Exemplary AKR1C3 Inhibitors
The following tables summarize the inhibitory activity of selected AKR1C3 inhibitors and their effects on chemosensitization from various studies.
Table 1: In Vitro Inhibitory Activity of Exemplary AKR1C3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| Indomethacin | AKR1C3 | ~5,000 | Prostate Cancer Cells | [6] |
| SN33638 | AKR1C3 | Low nanomolar | Prostate and Breast Cancer Cells | [7] |
| S07-2010 (pan-AKR1C inhibitor) | AKR1C1/2/3 | Not specified | MCF-7/DOX, A549/DDP | [2] |
| Compound 4 (from AI screen) | AKR1C3 | 122 | 22RV1 (Prostate Cancer) | [7] |
Table 2: Chemosensitization Effect of AKR1C3 Inhibition
| Chemotherapeutic Agent | AKR1C3 Inhibitor | Cancer Type | Effect | Reference |
| Doxorubicin | S19-1035 | Breast Cancer (MCF-7/DOX) | Overcomes doxorubicin resistance | [7] |
| Abiraterone | Indomethacin | Prostate Cancer | Overcomes abiraterone resistance | [6] |
| Enzalutamide | Indomethacin | Prostate Cancer | Overcomes enzalutamide resistance | [2] |
| Cisplatin | AKR1C3 Knockdown | Esophageal Adenocarcinoma | Increased apoptosis | [4] |
| 5-Fluorouracil | ARID3A (inhibits AKR1C3 transcription) | Colon Cancer | Enhanced chemosensitivity | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of AKR1C3-Mediated Chemotherapy Resistance
Caption: AKR1C3-mediated chemoresistance pathway and the effect of its inhibition.
Experimental Workflow for Assessing AKR1C3 Inhibition on Chemosensitivity
Caption: Workflow for evaluating the effect of AKR1C3 inhibitors on chemosensitivity.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of an AKR1C3 inhibitor.
Materials:
-
Cancer cell line with known AKR1C3 expression
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
AKR1C3 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and the AKR1C3 inhibitor.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
Chemotherapeutic agent alone (multiple concentrations)
-
AKR1C3 inhibitor alone (at a fixed, non-toxic concentration)
-
Combination of the chemotherapeutic agent and the AKR1C3 inhibitor.
-
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of AKR1C3 inhibition on key proteins in cell survival and apoptosis pathways.
Materials:
-
Treated cell lysates (from a similar treatment setup as Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 6. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Akr1C3-IN-11 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akr1C3-IN-11.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility and handling of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For in vivo applications, a formulation containing DMSO, PEG300, Tween 80, and a saline or PBS buffer is recommended.[1]
Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Sonication: Sonicating the solution can help to break up any clumps of the compound and increase the surface area available for solvation.
-
Gentle Warming: Gently warming the solution (e.g., in a 37°C water bath) can increase the kinetic energy of the solvent and solute molecules, promoting dissolution. However, be cautious with heat, as it can degrade the compound. Always check the compound's stability information.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Use of Co-solvents: For aqueous solutions, the addition of a water-miscible organic co-solvent can improve the solubility of hydrophobic compounds.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous buffers alone. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is important to keep the final DMSO concentration in your assay as low as possible (typically below 0.5%).
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions in solvent should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound solution appears to have precipitated after dilution in my aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some potential solutions:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent (like DMSO) in the final solution may help to keep the compound dissolved.
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The recommended in vivo formulation for this compound includes Tween 80.[1]
-
Prepare Fresh Dilutions: It is always best to prepare fresh dilutions of your compound from the stock solution immediately before use.
Data Presentation
Table 1: Recommended Solvents and Formulations for this compound
| Application | Recommended Solvent/Formulation | Notes |
| In Vitro Stock Solution | Dimethyl Sulfoxide (DMSO) | Prepare a concentrated stock solution (e.g., 10 mM) and dilute into your experimental medium. |
| In Vivo Formulation | DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O[1] | This formulation is designed to improve the solubility and bioavailability of the compound for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 370.32 g/mol .
-
Weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation of this compound
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline, Phosphate-Buffered Saline (PBS), or distilled deionized water (ddH₂O)
-
Sterile conical tubes
Procedure:
-
Determine the desired final concentration of this compound for your in vivo experiment.
-
Calculate the required amount of this compound and the volume of each component of the vehicle. The final formulation will consist of 10% DMSO, 30% PEG300, 5% Tween 80, and 55% aqueous buffer.
-
In a sterile conical tube, dissolve the weighed this compound powder in the calculated volume of DMSO. Vortex or sonicate until fully dissolved.
-
Add the calculated volume of PEG300 to the solution and mix thoroughly.
-
Add the calculated volume of Tween 80 and mix thoroughly.
-
Finally, add the calculated volume of saline, PBS, or ddH₂O to the mixture and mix until a clear and homogenous solution is formed.
-
This formulation should be prepared fresh before each experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified AKR1C3 signaling pathway in androgen synthesis.
References
Technical Support Center: AKR1C3-IN-11 Experiments
Welcome to the technical support center for AKR1C3-IN-11 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise when working with this specific inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as Compound 6e, is a small molecule inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1][2][3][4] AKR1C3 is a key enzyme involved in the biosynthesis of potent androgens and prostaglandins.[2][5] By inhibiting AKR1C3, this compound blocks these pathways, which is particularly relevant in disease models where AKR1C3 is overexpressed, such as in certain types of cancer.[1][2][3][4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 2.0 μM for AKR1C3.[1][3][4]
Q3: In which research areas is this compound typically used?
A3: this compound is primarily used in prostate cancer research.[1][3][4] It is often investigated in combination with other therapeutic agents like abiraterone to study synergistic effects in inhibiting cancer cell proliferation.[1][3][4]
Q4: What are the key considerations for dissolving and storing this compound?
A4: While specific solubility data for this compound is not extensively published, inhibitors of this class are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. For related compounds like AKR1C3-IN-4, storage at -80°C for 6 months and -20°C for 1 month (protected from light) is recommended.[6]
Troubleshooting Guides
This section provides guidance on common pitfalls you may encounter during your experiments with this compound.
In Vitro Enzyme Assays
Problem: Higher than expected IC50 value or weak inhibition.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the pH of the assay buffer is optimal for AKR1C3 activity (typically around pH 6.0-7.0). Verify the concentration of the cofactor (NADPH) and the substrate are appropriate.[7][8] |
| Enzyme Instability | Use a fresh aliquot of recombinant AKR1C3 enzyme for each experiment. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inhibitor Precipitation | Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. The final DMSO concentration in the assay should typically be kept low (e.g., <1%) to avoid solubility issues. |
| Assay Interference | The inhibitor itself might interfere with the detection method (e.g., fluorescence quenching or absorbance). Run a control with the inhibitor and all assay components except the enzyme to check for background signal. |
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially small volumes of the inhibitor. Prepare a master mix for common reagents where possible.[9] |
| Incomplete Mixing | Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of the plate, consider not using the outermost wells for data collection or ensure the plate is properly sealed during incubation.[9] |
Cellular Assays
Problem: Lack of expected biological effect (e.g., no reduction in cell proliferation).
| Possible Cause | Troubleshooting Step |
| Low AKR1C3 Expression in Cell Line | Confirm that your chosen cell line expresses a sufficient level of AKR1C3. You can verify this by Western blot or qPCR.[10] If expression is low, consider using a cell line known to have high AKR1C3 expression (e.g., certain prostate cancer cell lines) or an engineered cell line overexpressing AKR1C3.[10] |
| Poor Cell Permeability of the Inhibitor | The compound may not be efficiently entering the cells. While specific data for this compound is limited, this is a common issue for some inhibitors. Consider increasing the incubation time or inhibitor concentration. |
| Inhibitor Instability in Culture Media | The inhibitor may be degrading in the cell culture medium over the course of the experiment. Consider replenishing the medium with fresh inhibitor at regular intervals for long-term assays. |
| Off-target Effects | The observed cellular phenotype might be influenced by off-target effects of the inhibitor. It is crucial to include appropriate controls, such as a negative control compound with a similar chemical scaffold but no activity against AKR1C3. |
Problem: High cytotoxicity observed at all concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). |
| Non-specific Cytotoxicity of the Inhibitor | The inhibitor itself may have cytotoxic effects independent of its action on AKR1C3. Perform a dose-response curve to determine the concentration range where specific inhibition of AKR1C3-mediated effects can be observed without overt cytotoxicity. |
Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Aldo-Keto Reductase 1C3 (AKR1C3) | [1][3][4] |
| IC50 | 2.0 μM | [1][3][4] |
| Molecular Formula | C₂₀H₁₃F₃N₂O₂ | [4] |
| Molecular Weight | 370.32 g/mol | [4] |
| Primary Research Area | Prostate Cancer | [1][3][4] |
Experimental Protocols
The following are generalized protocols for common experiments involving AKR1C3 inhibitors. These should be adapted and optimized for your specific experimental setup and for use with this compound.
In Vitro AKR1C3 Enzyme Inhibition Assay (General Protocol)
This protocol is based on monitoring the decrease in NADPH fluorescence as it is consumed during the AKR1C3-catalyzed reduction of a substrate.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
NADPH
-
AKR1C3 substrate (e.g., 9,10-phenanthrenequinone)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.0)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of recombinant AKR1C3, NADPH, and the substrate in assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO).
-
Add the recombinant AKR1C3 enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of NADPH and the substrate.
-
-
Data Acquisition:
-
Immediately measure the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Proliferation Assay (General Protocol)
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line with known AKR1C3 expression (e.g., 22Rv1 for prostate cancer)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear cell culture plate
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Replace the existing medium with the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizations
Caption: AKR1C3 signaling pathways and the inhibitory action of this compound.
Caption: A generalized experimental workflow for characterizing this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00387B [pubs.rsc.org]
- 9. Overview of AKR1C3: Inhibitor Achievements and Disease Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving Akr1C3-IN-11 stability in experimental conditions
Welcome to the technical support center for Akr1C3-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the stability and reliability of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. Ensure you are using anhydrous, high-purity DMSO to minimize degradation.
Q2: How should I store the solid compound and its stock solution?
A2: The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]
Q3: What is the solubility of this compound in aqueous buffers?
A3: this compound has low aqueous solubility. For cell-based assays, it is common to dilute the DMSO stock solution into the culture medium. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. For in vivo studies, specific formulations with excipients like PEG300 and Tween 80 are often required to improve solubility and bioavailability.[1]
Q4: Is this compound sensitive to light?
Q5: At what pH is this compound most stable?
A5: The stability of compounds containing a sulfonamide group can be pH-dependent. It is advisable to maintain the pH of your experimental buffers within a neutral range (pH 6.0-7.5) unless your experimental design requires otherwise. Extreme pH conditions (highly acidic or basic) may lead to hydrolysis of the sulfonamide bond.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibitory activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (-80°C, protected from light, minimal freeze-thaw cycles). Perform a quality control check of the stock solution using HPLC to assess its purity and concentration. |
| Precipitation of the inhibitor in aqueous media | Visually inspect the final working solution for any precipitates. If precipitation is observed, consider lowering the final concentration of this compound. Alternatively, for in vitro assays, you can explore the use of a low percentage of a solubilizing agent like Pluronic F-68 in your buffer, after confirming its compatibility with your experimental system. |
| Interaction with components of the cell culture medium | Some components in serum or media supplements can bind to small molecules, reducing their effective concentration. If possible, perform initial experiments in a serum-free medium to establish a baseline activity. |
| Incorrect final concentration | Double-check all dilution calculations. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
Issue 2: High background signal or off-target effects in cellular assays.
| Possible Cause | Troubleshooting Step |
| High concentration of DMSO in the final working solution | Ensure the final concentration of DMSO is at a non-toxic level for your cell line (typically <0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect on the cells. |
| Cytotoxicity of this compound at the tested concentrations | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the cytotoxic threshold for your inhibition experiments. |
| Non-specific binding of the inhibitor | Reduce the concentration of this compound to the lowest effective dose. If off-target effects persist, consider using a structurally different AKR1C3 inhibitor as a control to confirm that the observed phenotype is due to the inhibition of AKR1C3. |
Data Presentation
The following tables summarize key stability and solubility information for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid (Powder) | N/A | -20°C | 3 years[1] |
| Stock Solution | DMSO | -80°C | 1 year[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 40 mg/mL[1] | Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | Limited | Not a preferred solvent for high concentration stock solutions. |
| Water | Poor | Practically insoluble in aqueous solutions without solubilizing agents. |
| In vivo formulation (example) | 2 mg/mL[1] | Requires a vehicle such as 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound by HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. Preparation of Stressed Samples:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of this compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (254 nm) or a photostability chamber for 24 hours.
-
Control Sample: Prepare a solution of this compound in the same solvent and keep it at -20°C.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol) is typically used.
-
Example Gradient: Start with 95% aqueous phase, ramp to 95% organic phase over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine this by a UV scan).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to the control sample.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
Mandatory Visualizations
Caption: Simplified signaling pathway of AKR1C3 and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical decision tree for troubleshooting common issues with this compound.
References
troubleshooting Akr1C3-IN-11 off-target effects
Welcome to the technical support center for Akr1C3-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is an inhibitor of Aldo-keto reductase 1C3 (AKR1C3). It has a reported half-maximal inhibitory concentration (IC50) of 2.0 μM.[1] It has been suggested for use in prostate cancer research, particularly in combination with other therapeutics like abiraterone to inhibit cell proliferation.[1]
Q2: Why is selectivity important for an AKR1C3 inhibitor?
AKR1C3 is part of the aldo-keto reductase superfamily, which includes several highly homologous isoforms such as AKR1C1 and AKR1C2. These isoforms can have different, and sometimes opposing, physiological roles. For instance, while AKR1C3 is involved in the synthesis of potent androgens, AKR1C1 and AKR1C2 are involved in the inactivation of 5α-dihydrotestosterone (DHT).[2][3] Therefore, non-selective inhibition could lead to a complex and difficult-to-interpret biological response. It is crucial for an AKR1C3 inhibitor to be highly selective to ensure that the observed effects are due to the inhibition of the intended target.
Q3: I am observing unexpected cellular effects that don't seem to be related to AKR1C3 inhibition. What could be the cause?
Unexpected cellular phenotypes are often indicative of off-target effects. Given that this compound has a micromolar IC50, the possibility of off-target interactions should be considered.[1] These effects can arise from the inhibitor binding to other enzymes or proteins within the cell, leading to the modulation of unintended signaling pathways. It is recommended to perform experiments to validate the on-target effect and investigate potential off-target liabilities.
Troubleshooting Guides
Problem 1: Unexpected Cell Proliferation or Viability Changes
You are using this compound to inhibit cancer cell growth, but you observe inconsistent effects on cell proliferation or even an unexpected increase in viability at certain concentrations.
Possible Cause: Off-target effects on pro-survival or proliferative signaling pathways. For instance, some AKR1C3 inhibitors have been linked to the modulation of the MAPK/ERK pathway, which is a key regulator of cell proliferation and survival.[4][5][6]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected cell proliferation/viability.
Experimental Protocols:
-
Western Blot for MAPK/ERK and PI3K/Akt Pathway Activation:
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 μM) for a relevant time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[7][8]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[8]
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound as described above.
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[9][10]
-
Problem 2: Lack of Expected Phenotype Despite Confirmed Target Engagement
You have confirmed that this compound inhibits AKR1C3 enzymatic activity in your cellular model, but you do not observe the expected downstream biological effect (e.g., decreased androgen production, induction of apoptosis).
Possible Cause:
-
Cellular Context: The specific cell line you are using may not be dependent on the AKR1C3 pathway for the phenotype you are measuring.
-
Compensatory Mechanisms: Cells may activate compensatory signaling pathways to overcome the inhibition of AKR1C3.
-
Insufficient Inhibition: The intracellular concentration of the inhibitor may not be sufficient to achieve a robust biological response.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for the lack of an expected phenotype.
Experimental Protocols:
-
Biochemical Assay for AKR1C3 Activity:
-
Enzyme Source: Use recombinant human AKR1C3 or cell lysates from your experimental model.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing NADPH, the substrate (e.g., S-tetralol or phenanthrenequinone), and varying concentrations of this compound.[3][11]
-
Measurement: Initiate the reaction by adding the enzyme. Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.
-
-
Cell-Based Assay for Androgen Production:
-
Cell Culture: Use a relevant cell line that expresses AKR1C3, such as certain prostate cancer cell lines (e.g., 22Rv1, LNCaP overexpressing AKR1C3).[5][12]
-
Treatment: Treat the cells with a precursor androgen (e.g., androstenedione) in the presence of varying concentrations of this compound.
-
Hormone Quantification: After an appropriate incubation period, collect the cell culture supernatant and/or cell lysates. Measure the levels of testosterone and DHT using ELISA or LC-MS/MS.
-
Analysis: Determine the effect of this compound on the production of potent androgens.
-
Data Summary
Table 1: Potency of this compound
| Compound | Target | IC50 (μM) |
| This compound | AKR1C3 | 2.0 |
Data obtained from MedchemExpress datasheet.[1]
Table 2: Selectivity of Common AKR1C3 Inhibitors (for comparison)
| Compound | AKR1C3 IC50 (nM) | Selectivity (fold) vs. AKR1C2 |
| Indomethacin Analogue 47 | 90 | 540 |
| Baccharin Derivative 3 | pIC50 = 7.1 | 261 |
| Flufenamic Acid Analogue 1o | 38 | 28 |
This table provides context on the potency and selectivity of other published AKR1C3 inhibitors. The selectivity of this compound is not publicly available and should be determined experimentally.[2][3][13]
Signaling Pathways
AKR1C3 inhibition is expected to primarily impact steroid hormone and prostaglandin signaling. However, off-target effects could potentially modulate other pathways.
Figure 3: Intended and potential off-target pathways of this compound.
For further assistance, please consult the relevant product datasheets and published literature on AKR1C3 inhibitors. It is highly recommended to experimentally determine the selectivity profile of this compound in your system of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. biocompare.com [biocompare.com]
- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize Akr1C3-IN-11 toxicity in cell culture
Welcome to the technical support center for Akr1C3-IN-11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize potential toxicity and achieve optimal results in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is an enzyme involved in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] By inhibiting AKR1C3, this compound can modulate steroid hormone and prostaglandin signaling pathways. These pathways are implicated in cell proliferation and differentiation.[3][4]
Q2: Why am I observing high levels of cell death after treatment with this compound?
A2: High levels of cell death could be due to several factors:
-
On-target toxicity: The intended inhibition of AKR1C3 may lead to apoptosis or cell cycle arrest in cell lines that are dependent on the pathways regulated by this enzyme.
-
Off-target effects: The compound may be interacting with other cellular targets, leading to unintended toxicity. Some AKR1C3 inhibitors are known to have off-target effects.[1]
-
Incorrect dosage: The concentration of this compound used may be too high for your specific cell line.
-
Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be toxic to your cells at the concentration used.
-
Sub-optimal cell health: Pre-existing stress in your cell culture can exacerbate the toxic effects of any treatment.
Q3: How can I determine if the observed toxicity is on-target or off-target?
A3: To differentiate between on-target and off-target toxicity, you can perform the following experiments:
-
Rescue experiment: Attempt to rescue the cells by adding back the product of the AKR1C3 enzyme, such as testosterone or 11β-PGF2α.[1][2] If the toxicity is mitigated, it is likely on-target.
-
Knockdown/Knockout comparison: Use siRNA, shRNA, or CRISPR to reduce the expression of AKR1C3. If the phenotype of AKR1C3 knockdown/knockout cells is similar to that of cells treated with this compound, the effect is likely on-target.
-
Use of a structurally different inhibitor: Treat your cells with another known AKR1C3 inhibitor that has a different chemical scaffold. If you observe the same phenotype, the toxicity is more likely to be on-target.
-
Expression analysis: Check the expression level of AKR1C3 in your cell line. Cells with low or no AKR1C3 expression should be less sensitive to on-target toxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed Across Multiple Cell Lines
If you are observing widespread cell death even at low concentrations of this compound, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Methodologies:
-
Solvent Toxicity Control:
-
Prepare a dilution series of the solvent (e.g., DMSO) in your cell culture medium, matching the concentrations that will be used for this compound.
-
Treat your cells with the solvent-only controls.
-
Incubate for the same duration as your experiment.
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
If significant cell death is observed in the solvent control, reduce the final solvent concentration.
-
-
Dose-Response and Time-Course Experiment:
-
Dose-Response:
-
Seed your cells at a consistent density.
-
Treat with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar).
-
Incubate for a fixed time point (e.g., 24, 48, or 72 hours).
-
Determine the IC50 (half-maximal inhibitory concentration).
-
-
Time-Course:
-
Select a concentration around the IC50 value.
-
Treat the cells and assess viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Recommended Initial Concentration Ranges for this compound
| Cell Line Type | Suggested Starting Concentration Range | Notes |
| High AKR1C3 Expressing | 1 nM - 1 µM | These cells are expected to be more sensitive. |
| Low/No AKR1C3 Expressing | 100 nM - 10 µM | Higher concentrations may be needed to see an effect. |
| Unknown AKR1C3 Expression | 10 nM - 20 µM | A broad range is recommended for initial screening. |
Issue 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. The following steps can help improve reproducibility.
Logical Flow for Ensuring Experimental Consistency
Caption: Steps to improve experimental reproducibility.
Protocols for Standardization:
-
Standard Operating Procedure for Cell Culture:
-
Media Preparation: Use the same lot of media, serum, and supplements for a set of experiments. Ensure all reagents are of high quality.[5]
-
Incubation: Maintain a consistent temperature (e.g., 37°C), CO2 level (e.g., 5%), and humidity.[6]
-
Aseptic Technique: Follow strict aseptic techniques to prevent contamination, which can affect cell health and experimental outcomes.[7]
-
-
Cell Seeding Protocol:
-
Grow cells to a consistent confluency (e.g., 70-80%) before passaging for an experiment.
-
Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well.
-
Allow cells to adhere and stabilize for a consistent period (e.g., 24 hours) before adding any treatment.
-
Signaling Pathway Overview
Understanding the pathways affected by AKR1C3 inhibition can help in interpreting results and designing further experiments.
AKR1C3 Signaling Pathways
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpplastic.com [gmpplastic.com]
- 7. Minimizing Contamination in Cell Culture Laboratories | Labcompare.com [labcompare.com]
Technical Support Center: Refining Akr1C3-IN-11 In Vivo Delivery
Disclaimer: The following technical guidance is based on established principles for in vivo studies of AKR1C3 inhibitors. As "Akr1C3-IN-11" does not correspond to a publicly documented specific molecule, this guide provides general best practices and troubleshooting strategies applicable to novel compounds targeting AKR1C3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AKR1C3 inhibitors like this compound?
A1: AKR1C3 (Aldo-Keto Reductase Family 1 Member C3) is a key enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2] In cancer, particularly castration-resistant prostate cancer (CRPC), AKR1C3 converts weaker androgens into testosterone and dihydrotestosterone (DHT), which then activate the androgen receptor (AR) signaling pathway, promoting tumor growth and resistance to therapies.[3][4][5] AKR1C3 inhibitors block this activity, thereby reducing the levels of potent androgens and suppressing AR signaling.[5] Additionally, AKR1C3 is involved in prostaglandin metabolism, which can influence cell proliferation and inflammation.[5][6]
Q2: What are the recommended starting points for vehicle formulation for in vivo studies?
A2: The choice of vehicle is critical and depends on the physicochemical properties of this compound, such as its solubility and stability. For many small molecule inhibitors, common vehicle formulations for in vivo administration (e.g., oral gavage or intraperitoneal injection) include:
-
A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
A suspension in 0.5% carboxymethylcellulose (CMC) in water.
It is imperative to first assess the solubility and stability of this compound in a panel of pharmaceutically acceptable vehicles. A preliminary tolerability study in a small cohort of animals is also recommended to ensure the vehicle itself does not cause adverse effects.
Q3: How do I determine the optimal dose and administration frequency?
A3: A dose-escalation study is the standard approach. This typically involves:
-
Starting Dose Selection: This can be estimated from in vitro efficacy data (e.g., IC50 values) and preliminary tolerability studies.
-
Dose Escalation Cohorts: Administer increasing doses of this compound to different cohorts of animals.
-
Monitoring: Observe for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and collect blood samples for pharmacokinetic (PK) analysis at various time points.
-
Efficacy Assessment: In tumor-bearing models, monitor tumor volume and other relevant biomarkers. The optimal dose should provide a balance between therapeutic efficacy and acceptable toxicity. The administration frequency will be guided by the pharmacokinetic profile (e.g., half-life) of the compound.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a promising strategy. AKR1C3 overexpression has been linked to resistance to standard therapies like abiraterone and enzalutamide in prostate cancer.[4][7][8] Combining an AKR1C3 inhibitor with these agents has been shown to overcome resistance and enhance therapeutic efficacy in vitro and in vivo.[1][4] For instance, the combination of the AKR1C3 inhibitor indomethacin with abiraterone resulted in greater tumor growth inhibition in a xenograft model than either agent alone.[4]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
| Symptom | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during preparation or upon standing. | The compound has low solubility in the chosen vehicle. The pH of the solution may not be optimal. | Test a range of different vehicles and co-solvents (e.g., PEG400, Solutol HS 15). Adjust the pH of the formulation if the compound's solubility is pH-dependent. Consider creating a micronized suspension to improve bioavailability. |
| Inconsistent results between experiments. | The formulation is not homogenous or is degrading over time. | Prepare fresh formulations for each experiment. Use sonication or homogenization to ensure a uniform suspension. Conduct a short-term stability study of the formulation at room temperature and 4°C. |
Issue 2: Lack of In Vivo Efficacy
| Symptom | Possible Cause | Suggested Solution |
| No significant difference in tumor growth between the vehicle and treated groups. | Insufficient drug exposure at the tumor site. The chosen animal model does not have high AKR1C3 expression. The compound is rapidly metabolized. | 1. Confirm Target Engagement: Measure AKR1C3 activity or downstream biomarkers (e.g., testosterone/DHT levels) in tumor tissue or surrogate tissue. 2. Conduct Pharmacokinetic Studies: Analyze plasma and tumor concentrations of this compound to ensure adequate exposure. 3. Validate the Model: Confirm high expression of AKR1C3 in the xenograft or patient-derived xenograft (PDX) model used.[9] 4. Consider Prodrug Strategy: A prodrug approach can improve the pharmacokinetic profile and systemic exposure of the active compound.[10] |
| Initial tumor regression is followed by relapse. | Development of resistance. Insufficient dosing frequency. | Increase the dosing frequency based on PK data. Investigate potential resistance mechanisms. Consider combination therapy with other agents to prevent or delay resistance.[4] |
Issue 3: Unexpected Toxicity
| Symptom | Possible Cause | Suggested Solution |
| Significant weight loss (>15-20%), lethargy, or other signs of distress in the animals. | The dose is too high. Off-target effects of the compound. Vehicle-related toxicity. | Reduce the dose and/or the frequency of administration. Conduct a maximum tolerated dose (MTD) study. Run a vehicle-only control group to rule out vehicle toxicity. Perform histological analysis of major organs to identify potential off-target toxicities. |
Quantitative Data Summary
The following tables summarize representative data for known AKR1C3 inhibitors to provide a benchmark for your experiments with this compound.
Table 1: In Vitro Potency of Select AKR1C3 Inhibitors
| Compound | IC50 (AKR1C3) | Selectivity vs. AKR1C1/C2 | Reference Cell Line | Citation |
| Indomethacin | ~20 µM | Non-selective | - | [4] |
| Flufenamic acid | 8.63 µM | Non-selective over AKR1C1 | - | [1] |
| Compound 2d | 25-56 nM | >220-fold | 22Rv1, PC3 | [11] |
| Compound 5r | 51 nM | >1216-fold | - | [10] |
Table 2: In Vivo Efficacy of Select AKR1C3 Inhibitors in Xenograft Models
| Compound | Animal Model | Dose & Route | Efficacy Outcome | Citation |
| Indomethacin | CWR22Rv1 Xenograft | Not Specified | Significantly inhibited tumor growth alone and further inhibited growth in combination with abiraterone. | [4] |
| Prodrug 4r (releases 5r) | 22Rv1 Xenograft | Not Specified | Dose-dependent reduction in tumor volume without observed toxicity. | [10] |
| ASP9521 | Xenograft | Not Specified | Inhibited tumor growth. | [5] |
Experimental Protocols
Protocol 1: General Procedure for a Prostate Cancer Xenograft Study
-
Cell Culture: Culture an AKR1C3-expressing prostate cancer cell line (e.g., 22Rv1) under standard conditions.
-
Animal Model: Use male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Drug Administration: Prepare this compound in a suitable vehicle and administer via the chosen route (e.g., oral gavage, IP injection) at the predetermined frequency and dose.
-
Monitoring: Monitor animal weight and health daily. Continue tumor measurements throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tissue Collection: Excise tumors and weigh them. Collect blood for PK analysis and major organs for histological analysis if required.
Visualizations
Signaling Pathways and Workflows
Caption: AKR1C3 signaling in cancer progression.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting flowchart for lack of in vivo efficacy.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of AKR1C3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many AKR1C3 inhibitors exhibit poor oral bioavailability?
A1: The poor oral bioavailability of many AKR1C3 inhibitors is often multifactorial, stemming from inherent physicochemical properties. A significant number of these compounds are poorly soluble in aqueous media, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3] Many kinase inhibitors, a class that includes some AKR1C3 inhibitors, fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), further highlighting the solubility challenge.[2] Additionally, some inhibitors may be subject to presystemic metabolism in the gut wall or liver, or be susceptible to efflux by transporters like P-glycoprotein, which actively pumps the compound back into the GI lumen.[3]
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble AKR1C3 inhibitors?
A2: Several formulation strategies can be employed to overcome the low solubility and improve the bioavailability of AKR1C3 inhibitors. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate. Techniques include micronization and nanonization (e.g., wet milling, high-pressure homogenization).[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate.[6][7] ASDs are commonly prepared using spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract. These formulations form fine oil-in-water emulsions upon gentle agitation in the GI fluids, facilitating drug absorption.[8][9]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the inhibitor by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.
Q3: How do I select the most appropriate formulation strategy for my specific AKR1C3 inhibitor?
A3: The choice of formulation strategy depends on the specific physicochemical properties of your AKR1C3 inhibitor, including its solubility, permeability, melting point, and chemical stability. A thorough pre-formulation assessment is crucial. For instance, a heat-sensitive compound may not be suitable for hot-melt extrusion. A compound with good permeability but poor solubility (BCS Class II) would be an excellent candidate for solubility-enhancing techniques like ASDs or nanoparticle formulations.
Q4: What are the critical quality attributes to consider when developing a new formulation for an AKR1C3 inhibitor?
A4: Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an AKR1C3 inhibitor formulation, key CQAs include:
-
Drug Load: The amount of the active pharmaceutical ingredient (API) in the final dosage form.
-
Particle Size Distribution: Crucial for nanoparticle and micronized formulations.
-
Physical State: Ensuring the drug is in the desired state (e.g., amorphous in an ASD).
-
Dissolution Profile: The rate and extent to which the drug dissolves from the formulation.
-
Stability: Both physical (e.g., prevention of crystallization in ASDs) and chemical stability of the inhibitor in the formulation.
-
In Vivo Performance: Ultimately, the formulation must demonstrate improved bioavailability and efficacy in relevant animal models.
Troubleshooting Guides
Formulation Development
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in nanoparticle formulation. | Poor solubility of the inhibitor in the chosen solvent system. | Screen a wider range of solvents or solvent mixtures. Consider using a co-solvent system. |
| Inefficient particle size reduction during wet milling. | Optimize milling parameters such as milling time, speed, and bead size/material.[10] Ensure an appropriate stabilizer is used to prevent particle aggregation.[11] | |
| Physical instability of amorphous solid dispersion (recrystallization). | The drug loading is above the solubility limit in the polymer matrix. | Reduce the drug loading. Select a polymer with higher miscibility with the drug. |
| Inappropriate polymer selection. | Screen a variety of polymers with different properties (e.g., HPMC, HPMCAS, PVPVA).[7] | |
| Presence of residual solvent or moisture. | Optimize the drying process to effectively remove residual solvents. Store the formulation under controlled humidity conditions. | |
| Inconsistent emulsion formation with SEDDS. | Inappropriate ratio of oil, surfactant, and cosurfactant. | Perform a thorough phase diagram study to identify the optimal ratio of components for self-emulsification.[8] |
| Poor solubility of the inhibitor in the lipid base. | Screen a variety of oils and surfactants to find a system with good solubilizing capacity for your inhibitor.[9] |
In Vitro & In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in in vivo pharmacokinetic data. | Inter-animal variability in absorption. | Use a serial blood sampling technique to obtain a full pharmacokinetic profile from a single mouse, reducing inter-animal variability.[12] |
| Inconsistent formulation administration. | Ensure accurate and consistent oral gavage technique. For suspensions, ensure they are well-dispersed before each administration. | |
| Low apparent permeability (Papp) in Caco-2 assay despite good in vivo absorption. | The inhibitor is a substrate for active uptake transporters not highly expressed in Caco-2 cells. | Consider using other in vitro models or in situ perfusion studies. |
| Poor solubility of the inhibitor in the assay buffer. | Use a buffer with appropriate pH and consider adding a small percentage of a non-toxic solubilizing agent if it doesn't affect cell integrity. | |
| No or weak signal in Western blot for in vivo target engagement. | Insufficient drug exposure at the target tissue. | Confirm drug concentrations in the target tissue using LC-MS/MS. |
| The antibody is not specific or sensitive enough. | Validate the antibody using positive and negative controls. Optimize antibody concentration and incubation times. | |
| Protein degradation during sample preparation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[13] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol provides a general procedure for preparing an amorphous solid dispersion of a poorly soluble AKR1C3 inhibitor.
Materials:
-
AKR1C3 inhibitor
-
Polymer (e.g., HPMCAS-LF, PVP K30)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer instrument
-
Analytical balance, magnetic stirrer, and glassware
Procedure:
-
Solution Preparation:
-
Spray Dryer Setup:
-
Set up the spray dryer according to the manufacturer's instructions.
-
Equilibrate the system by running the solvent without the drug and polymer to stabilize the inlet and outlet temperatures.
-
-
Spray Drying Process:
-
Pump the prepared solution through the atomizer nozzle into the drying chamber.
-
The solvent rapidly evaporates upon contact with the heated drying gas (e.g., nitrogen), forming solid particles.[15]
-
The solid dispersion particles are then separated from the gas stream by a cyclone and collected.
-
-
Post-Processing:
-
Collect the dried powder from the collection vessel.
-
To remove any residual solvent, the powder can be further dried under vacuum at a controlled temperature.
-
-
Characterization:
-
Analyze the solid dispersion for drug loading, physical state (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD), and dissolution performance.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study in mice following oral administration of an AKR1C3 inhibitor formulation.
Materials:
-
AKR1C3 inhibitor formulation
-
Appropriate mouse strain (e.g., C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (if required for terminal bleed)
-
Centrifuge, vortex mixer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimate mice to the facility for at least one week before the study.
-
Fast the animals overnight (with access to water) before dosing.
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the AKR1C3 inhibitor formulation orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16]
-
For serial blood sampling from the same mouse, use techniques like saphenous vein puncture.[12]
-
For terminal bleeds, anesthesia followed by cardiac puncture can be performed.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the AKR1C3 inhibitor in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (by comparing with intravenous administration data).
-
Protocol 3: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol is for assessing the potential of an AKR1C3 inhibitor to cause drug-drug interactions by inhibiting major CYP enzymes.
Materials:
-
AKR1C3 inhibitor
-
Human liver microsomes
-
NADPH regenerating system
-
Specific probe substrates for different CYP isoforms (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
Prepare a series of dilutions of the AKR1C3 inhibitor.
-
In a microplate, pre-incubate the human liver microsomes with the different concentrations of the inhibitor at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a cocktail of CYP probe substrates and the NADPH regenerating system.[17]
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).
-
Terminate the reaction by adding a cold quenching solution.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition of each CYP isoform at each inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) for each CYP enzyme.[13]
-
Visualizations
Caption: Key signaling pathways influenced by AKR1C3 activity.
Caption: General experimental workflow for developing and evaluating AKR1C3 inhibitor formulations.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm-int.com [pharm-int.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csmres.co.uk [csmres.co.uk]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. kinampark.com [kinampark.com]
- 7. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pharmtech.com [pharmtech.com]
- 10. dovepress.com [dovepress.com]
- 11. Design Space and QbD Approach for Production of Drug Nanocrystals by Wet Media Milling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 14. japsonline.com [japsonline.com]
- 15. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
- 16. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Analytical approaches to determine cytochrome P450 inhibitory potential of new chemical entities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AKR1C3 Inhibitors: Benchmarking Akr1C3-IN-11
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a critical therapeutic target in a range of pathologies, most notably in castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.[1][2][3][4] Its enzymatic activity contributes to the intratumoral synthesis of potent androgens, such as testosterone and dihydrotestosterone, and the production of prostaglandins that promote cell proliferation.[1][2][3] This has spurred the development of numerous inhibitors aimed at thwarting its oncogenic functions. This guide provides an objective comparison of Akr1C3-IN-11 with other notable AKR1C3 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of AKR1C3's Role in Disease
AKR1C3 is a pivotal enzyme in two major signaling pathways implicated in cancer progression: androgen biosynthesis and prostaglandin metabolism.[1][2][3]
Androgen Biosynthesis: In CRPC, despite systemic androgen deprivation, prostate tumors can maintain androgen receptor signaling through local synthesis of androgens. AKR1C3 plays a key role in this process by converting weaker androgens, such as androstenedione (AD), to the potent androgen testosterone.[1][2][3]
Prostaglandin Metabolism: AKR1C3 also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[1] PGF2α can then activate proliferative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[5]
Performance Comparison of AKR1C3 Inhibitors
The efficacy of an AKR1C3 inhibitor is primarily assessed by its potency (IC50 or Ki values), selectivity against other highly homologous AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4), and its activity in cellular models. Inhibition of AKR1C1 and AKR1C2 is generally considered undesirable as these enzymes are involved in the inactivation of 5α-dihydrotestosterone.[6]
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of this compound and a selection of other well-characterized AKR1C3 inhibitors.
| Inhibitor | Class | AKR1C3 IC50 (nM) | Selectivity vs AKR1C1 (fold) | Selectivity vs AKR1C2 (fold) | Selectivity vs AKR1C4 (fold) | Reference |
| This compound | Small Molecule | 2000 | Not Reported | Not Reported | Not Reported | Not Reported |
| Indomethacin | NSAID | 100 | >100 | >300 | >130 | [1][7] |
| Flufenamic Acid | NSAID | 51 | Not Reported | 4.3 | Not Reported | [6] |
| SN33638 | N-phenylsulfonyl-piperidine | 13 | >300 | >300 | Not Reported | [5][8] |
| ASP9521 | Indole-based | ~10 | >100 | >100 | Not Reported | [2][9] |
| Compound 4 (AI-discovered) | Small Molecule | 122 | Not Reported | 49 | Not Reported | [10] |
| Baccharin | Natural Product (Cinnamic Acid derivative) | 110 | Not Reported | 500 | Not Reported | [11] |
| 5r (Optimized inhibitor) | Small Molecule | 51 | Not Reported | >1216 | Not Reported | [2] |
Note: IC50 values can vary between studies due to different assay conditions. Direct comparison should be made with caution.
From the data, this compound (IC50 = 2.0 µM) appears to be a less potent inhibitor compared to several other compounds, such as the clinical trial candidate ASP9521 and the highly selective preclinical compound SN33638, which exhibit nanomolar potency.[2][5][8][9] The NSAIDs indomethacin and flufenamic acid also show greater potency than this compound, though their clinical utility as selective AKR1C3 inhibitors is limited by their potent cyclooxygenase (COX) inhibition.[1][6]
Cellular Activity
The ability of an inhibitor to penetrate cells and engage its target is crucial. The table below presents available data on the cellular activity of some AKR1C3 inhibitors.
| Inhibitor | Cell Line | Cellular Assay | EC50 / Effect | Reference |
| This compound | Prostate Cancer Cells | Cell proliferation (in combination with abiraterone) | Inhibition of proliferation | Not Reported |
| SN33638 | HCT116-AKR1C3 | PGD2 to 11β-PGF2α conversion | EC50 = 20.5 nM | [8] |
| SN33638 | LAPC4-AKR1C3 | Androstenedione-stimulated cell proliferation | Partial inhibition at 10 µM | [8] |
| Indomethacin | AML cells | Antiproliferative effect | Weak | [11] |
| Compound 4 (AI-discovered) | 22RV1 (Prostate Cancer) | Antiproliferative effect | IC50 = 14.27 µM | [10] |
SN33638 demonstrates potent cellular activity, effectively inhibiting the conversion of PGD2 to 11β-PGF2α at a low nanomolar concentration.[8] However, its effect on androgen-driven cell proliferation was partial, suggesting that in some cellular contexts, AKR1C3-independent pathways for androgen production may exist.[8][12] this compound has been shown to inhibit cell proliferation in combination with the approved prostate cancer drug abiraterone, indicating potential for synergistic therapeutic approaches.
Experimental Methodologies
The data presented in this guide were generated using various in vitro and cell-based assays. A general workflow for identifying and characterizing AKR1C3 inhibitors is depicted below.
Biochemical Inhibition Assays
The potency of inhibitors against purified recombinant AKR1C3 is commonly determined by monitoring the NADP+-dependent oxidation of a substrate like S-tetralol or the reduction of a substrate.[2][6] The reaction progress is measured spectrophotometrically by the change in NADPH absorbance at 340 nm. IC50 values are then calculated from dose-response curves.
Cell-Based Assays
To assess cellular activity, cancer cell lines with known AKR1C3 expression levels are utilized.[5][8] A common assay measures the ability of an inhibitor to block the conversion of exogenously added androstenedione to testosterone, with testosterone levels quantified by methods such as ELISA or LC-MS/MS.[6] Another approach involves measuring the inhibition of PGD2 conversion to 11β-PGF2α.[8] Downstream effects on cell proliferation and viability are typically assessed using standard methods like MTT or colony formation assays.[9][10]
Conclusion
This compound is a micromolar inhibitor of AKR1C3 that has demonstrated utility in combination with other anticancer agents in prostate cancer cells. However, when compared to a broader panel of AKR1C3 inhibitors, it exhibits lower potency than many preclinical and clinical candidates. For researchers requiring a highly potent and selective tool for in vitro or in vivo studies, compounds like SN33638 or the class of inhibitors represented by 5r may be more suitable, offering nanomolar potency and excellent selectivity. The choice of inhibitor will ultimately depend on the specific experimental needs, including the required potency, selectivity profile, and the context of the biological system being investigated. This guide provides a starting point for making an informed decision in the selection of an appropriate AKR1C3 inhibitor for your research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Indomethacin and Selective AKR1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin, and a novel, selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. While the specific compound "Akr1C3-IN-11" is not documented in publicly available scientific literature, this guide will use a representative, potent, and selective indomethacin analogue described in published research to facilitate a meaningful comparison. This comparison focuses on the differential efficacy, selectivity, and underlying mechanisms of action, supported by experimental data and protocols relevant to drug discovery and development.
Introduction to the Compounds
Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[1][2][3] This inhibition accounts for its primary therapeutic effects as an anti-inflammatory, analgesic, and antipyretic agent.[1] However, indomethacin is also known to inhibit AKR1C3, an effect considered "off-target" in the context of its NSAID activity but relevant in cancer research.[4][5]
Selective AKR1C3 Inhibitors are compounds designed to specifically target the AKR1C3 enzyme, also known as type 5 17β-hydroxysteroid dehydrogenase. AKR1C3 plays a critical role in the biosynthesis of potent androgens (like testosterone and dihydrotestosterone) and the metabolism of prostaglandins.[5][6] Its upregulation in certain cancers, particularly castrate-resistant prostate cancer (CRPC), makes it a significant therapeutic target.[4] For the purpose of this guide, we will refer to data from highly selective indomethacin analogues developed to minimize COX inhibition while maximizing AKR1C3 potency.
Mechanism of Action and Signaling Pathways
The therapeutic and biological effects of indomethacin and selective AKR1C3 inhibitors are dictated by their distinct molecular targets.
Indomethacin's Primary Pathway: COX Inhibition
Indomethacin exerts its main anti-inflammatory effects by blocking the cyclooxygenase pathway. It inhibits both COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2). This blockade reduces the production of various downstream prostaglandins (like PGE2) that mediate pain, fever, and inflammation.[2][3]
Caption: Indomethacin's primary mechanism of action via COX-1/2 inhibition.
AKR1C3-Mediated Pathways
AKR1C3 has a dual role in both steroid and prostaglandin metabolism.
-
Androgen Synthesis: It catalyzes the reduction of weak androgens like androstenedione (AD) to potent androgens such as testosterone, which can then activate the androgen receptor (AR), promoting cell proliferation in hormone-dependent cancers.[5]
-
Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to 9α,11β-PGF2α. This prevents the formation of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand that activates the anti-proliferative PPARγ receptor. The resulting accumulation of 9α,11β-PGF2α can promote cell proliferation via the MAPK signaling pathway.[1][6]
A selective AKR1C3 inhibitor blocks these proliferative pathways without significantly affecting the COX enzymes.
Caption: Pro-proliferative signaling pathways mediated by the AKR1C3 enzyme.
Comparative Efficacy and Selectivity
The key difference between indomethacin and its selective analogues lies in their inhibitory potency (IC50) against their respective targets and their selectivity profile.
| Compound | Target | IC50 (nM) | Selectivity (AKR1C3 vs. COX) |
| Indomethacin | AKR1C3 | 100[1][4] | ~0.4x vs. COX-1; ~2.8x vs. COX-2 (Highly variable) |
| COX-1 | 9 - 230[3][7][8] | - | |
| COX-2 | 180 - 630[3][8] | - | |
| Selective Analogue (e.g., Compound 44) | AKR1C3 | 130 | >769x vs. COX-1 |
| COX-1 | >100,000[1] | - | |
| COX-2 | Not Reported | - |
Note: IC50 values for indomethacin can vary significantly between studies depending on the specific assay conditions.
This data clearly illustrates that while indomethacin is a potent inhibitor of both AKR1C3 and COX enzymes, specifically designed analogues can retain high potency against AKR1C3 while virtually eliminating COX-1 inhibitory activity.[1] This selectivity is crucial for research applications where COX inhibition would be a confounding factor and for therapeutic applications where the gastrointestinal side effects of COX-1 inhibition are to be avoided.[1]
Experimental Protocols
Detailed and standardized protocols are essential for accurately comparing the efficacy of enzyme inhibitors.
In Vitro AKR1C3 Inhibition Assay (Spectrophotometric)
This assay measures an inhibitor's ability to block the enzymatic activity of purified recombinant AKR1C3.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0). Prepare stock solutions of the substrate (e.g., 9,10-phenanthrenequinone, PQ), the cofactor NADPH, and the test inhibitors (Indomethacin and this compound) in a suitable solvent like DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, purified recombinant human AKR1C3 enzyme, and varying concentrations of the test inhibitor. Allow a pre-incubation period (e.g., 15 minutes at 37°C) for the inhibitor to bind to the enzyme.
-
Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate (PQ) and cofactor (NADPH). Immediately monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.[9] The rate of NADPH consumption is proportional to AKR1C3 activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro AKR1C3 enzyme inhibition assay.
In Vitro COX Inhibition Assay
This assay determines the inhibitory effect of compounds on COX-1 and COX-2 activity, typically by measuring prostaglandin production.
Methodology:
-
Enzyme and Reagent Prep: Use purified ovine or recombinant human COX-1 and COX-2 enzymes. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and L-epinephrine.[10]
-
Incubation: Add the enzyme to the reaction buffer along with the test inhibitor at various concentrations. Pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[10]
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid. Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes).[10]
-
Termination and Quantification: Stop the reaction by adding a strong acid (e.g., HCl).[10] Quantify the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the amount of PGE2 produced in the presence of the inhibitor to the control (no inhibitor) to calculate the percentage of inhibition and subsequently the IC50 value for each COX isoform.
Cell-Based Androgen Production Assay
This assay evaluates an inhibitor's ability to block AKR1C3 activity within a cellular context, confirming cell permeability and target engagement.
Methodology:
-
Cell Culture: Use a relevant cell line that overexpresses AKR1C3, such as LNCaP prostate cancer cells engineered to stably express AKR1C3 (LNCaP-AKR1C3).[5]
-
Treatment: Seed the cells in culture plates and treat them with varying concentrations of the test inhibitors (Indomethacin or the selective analogue).
-
Substrate Addition: Add a precursor androgen, such as androstenedione (Δ4-AD), to the cell culture medium.[5]
-
Incubation and Sample Collection: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the conversion of Δ4-AD to testosterone by intracellular AKR1C3. Collect the cell culture supernatant.
-
Quantification: Measure the concentration of testosterone in the supernatant using a sensitive method like ELISA or LC-MS/MS.
-
Data Analysis: Determine the reduction in testosterone production at each inhibitor concentration relative to a vehicle-treated control to calculate the cellular IC50 value.
Conclusion
The comparison between indomethacin and selective AKR1C3 inhibitors highlights a classic challenge and opportunity in drug development: optimizing on-target potency while minimizing off-target effects.
-
Indomethacin is a potent inhibitor of AKR1C3, but its clinical and experimental utility for this target is limited by its powerful, non-selective inhibition of COX-1 and COX-2.[1][4] This lack of selectivity can lead to significant side effects and complicates the interpretation of experimental results in studies focused on AKR1C3's role in cancer biology.
-
Selective AKR1C3 Inhibitors , developed as analogues of indomethacin, successfully decouple these two activities. They maintain high potency against AKR1C3 while demonstrating negligible activity against COX enzymes.[1] This makes them superior tools for investigating the specific functions of AKR1C3 in disease models and provides a promising therapeutic strategy for treating conditions like castrate-resistant prostate cancer, where targeted inhibition of androgen synthesis is desired without the complications of NSAID activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Akr1C3-IN-11: A Comparative Guide to a Selective AKR1C3 Inhibitor
For researchers, scientists, and drug development professionals, the selective inhibition of aldo-keto reductase 1C3 (AKR1C3) presents a promising therapeutic strategy, particularly in the context of hormone-dependent cancers such as prostate and breast cancer. This guide provides a comprehensive comparison of Akr1C3-IN-11, a known AKR1C3 inhibitor, with other selective inhibitors, supported by experimental data and detailed methodologies to aid in its validation and application.
This compound, also referred to as Compound 6e, has been identified as an inhibitor of AKR1C3 with a reported IC50 of 2.0 μM.[1][2] It is under investigation for its potential use in prostate cancer research, often in combination with the antiandrogen medication abiraterone.[1][2] The selective targeting of AKR1C3 is crucial, as off-target inhibition of related isoforms like AKR1C1 and AKR1C2 could lead to undesirable side effects. This guide aims to provide a clear overview of the performance of this compound in comparison to other selective AKR1C3 inhibitors.
Comparative Performance of AKR1C3 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and a selection of other notable AKR1C3 inhibitors. Selectivity is a critical parameter and is often expressed as a ratio of the IC50 value for the off-target isoform (e.g., AKR1C2) to the IC50 value for the target isoform (AKR1C3). A higher ratio indicates greater selectivity for AKR1C3.
| Compound Name | Target IC50 (AKR1C3) | Off-Target IC50 (AKR1C2) | Selectivity (AKR1C2/AKR1C3) |
| This compound (Compound 6e) | 2.0 μM[1][2] | Data not available | Data not available |
| AKR1C3-IN-6 | 0.31 μM[1] | 73.23 μM[1] | ~236-fold |
| AKR1C3-IN-8 | 0.069 μM[1] | Data not available | Data not available |
| AKR1C3-IN-10 | 51 nM[1] | Data not available | Data not available |
| AKR1C3-IN-14 | 0.122 μM[1] | Data not available | Data not available |
| ASP-9521 | 11 nM[1] | Data not available | Data not available |
| S19-1035 | 3.04 nM[1] | Data not available | Data not available |
Note: The IC50 value for a "Compound 6e" derived from drupanin has been reported as 9.6 ± 3 μM with a selectivity index of 5.5 against MCF-7 cells.[3][4][5][6] Another publication mentions a "compound 6e" with nanomolar potency and high selectivity over the AKR1C2 isoform.[7] These discrepancies suggest that "Compound 6e" may refer to different molecules in different studies. The data presented here for this compound is based on the 2.0 μM IC50 value reported by multiple chemical suppliers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any selective inhibitor. Below are representative protocols for key assays used to characterize AKR1C3 inhibitors.
In Vitro Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3.
Materials:
-
Recombinant human AKR1C3, AKR1C1, and AKR1C2 enzymes
-
NADPH (cofactor)
-
S-tetralol (substrate)
-
Inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence (excitation ~340 nm, emission ~460 nm)
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the inhibitor dilution (or DMSO for control).
-
Add the recombinant AKR1C3 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, S-tetralol.
-
Immediately measure the decrease in NADPH fluorescence over time. The rate of NADPH consumption is proportional to the enzyme activity.
-
To determine selectivity, repeat the assay using recombinant AKR1C1 and AKR1C2 enzymes.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for AKR1C3 Inhibition
This assay evaluates the ability of an inhibitor to block AKR1C3 activity within a cellular context, providing insights into its cell permeability and efficacy in a more biologically relevant system.
Materials:
-
Prostate cancer cell line overexpressing AKR1C3 (e.g., 22Rv1)
-
Cell culture medium and supplements
-
Inhibitor compound (e.g., this compound)
-
Androstenedione (substrate for cellular conversion to testosterone by AKR1C3)
-
Enzalutamide or Abiraterone (for combination studies)
-
Cell lysis buffer
-
Testosterone ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed the AKR1C3-overexpressing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 24-72 hours).
-
For combination studies, co-treat with a fixed concentration of enzalutamide or abiraterone.
-
To measure the inhibition of androgen synthesis, add androstenedione to the cell culture medium.
-
After incubation, collect the cell culture supernatant and quantify the testosterone levels using a testosterone ELISA kit.
-
To assess the effect on cell viability, perform a cell viability assay on the treated cells.
-
Calculate the percentage of inhibition of testosterone production and the effect on cell viability for each inhibitor concentration to determine the cellular IC50.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of AKR1C3 inhibition, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKR1C3-IN-11_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Akr1C3-IN-11 vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational inhibitor Akr1C3-IN-11 and the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs). The comparison focuses on their distinct mechanisms of action, inhibitory profiles, and potential therapeutic applications, supported by experimental data and detailed methodologies.
Introduction: Targeting Prostaglandin and Steroid Pathways
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] However, the landscape of inflammatory and proliferative diseases involves complex signaling networks that offer alternative therapeutic targets.
One such target is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), a multifunctional enzyme implicated in both hormone-dependent and independent diseases, including cancer and endometriosis.[4] AKR1C3 plays a pivotal role in two key metabolic pathways: the synthesis of potent steroid hormones and the production of pro-proliferative prostaglandins.[4][5] This dual functionality makes it a compelling target for therapeutic intervention. This compound is an investigational inhibitor of this enzyme, representing a targeted approach that diverges significantly from the broader mechanism of traditional NSAIDs.[1]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and NSAIDs lies in their enzymatic targets within the broader arachidonic acid and steroid metabolism pathways.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs exert their effects by inhibiting the COX-1 and/or COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins (PGE2, PGD2) and thromboxane A2 (TXA2).[1][6]
-
COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[2][7]
-
COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[2]
The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are largely due to the inhibition of COX-2, while common side effects like gastrointestinal ulcers and bleeding are linked to the inhibition of COX-1.[1][2] Selective COX-2 inhibitors (e.g., Celecoxib) were developed to minimize these side effects.
Figure 1. Mechanism of Action of NSAIDs.
This compound: A Dual-Pathway Inhibitor
This compound is a selective inhibitor of the AKR1C3 enzyme. Unlike NSAIDs, which act upstream, AKR1C3 functions at key downstream points in both the prostaglandin and steroid synthesis pathways.
-
Prostaglandin Metabolism : AKR1C3 acts as a prostaglandin F synthase, converting PGH2 to the pro-proliferative PGF2α. More significantly, it converts PGD2 to 11β-PGF2α.[8][9] This shunts PGD2 away from its conversion into anti-proliferative and anti-inflammatory metabolites like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which is a ligand for the nuclear receptor PPARγ.[5][10] By inhibiting AKR1C3, this compound blocks the formation of pro-proliferative PGF2α epimers and potentially increases the pool of anti-proliferative prostaglandins.[4]
-
Steroid Hormone Metabolism : AKR1C3 is also a key 17β-hydroxysteroid dehydrogenase. It catalyzes the reduction of weak androgens like androstenedione into the potent androgen testosterone, and weak estrogens like estrone into the potent estrogen 17β-estradiol.[4][10] This function is particularly critical in hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC) and breast cancer, where tumors can synthesize their own growth-promoting androgens.[5][10]
By targeting AKR1C3, this compound offers a mechanism to simultaneously disrupt pro-tumorigenic signaling from both prostaglandin and steroid hormone pathways.
Figure 2. Dual pathways inhibited by AKR1C3 inhibitors.
Data Presentation: Inhibitory Profile Comparison
The key difference in the pharmacological profiles of this compound and NSAIDs is their selectivity for their respective targets. While this compound is designed to be selective for AKR1C3, many NSAIDs inhibit both COX isoforms and can also have off-target effects on AKR1C3.
| Compound | Type | Target | IC₅₀ (µM) | Reference(s) |
| This compound | AKR1C3 Inhibitor | AKR1C3 | 2.0 | [1] |
| COX-1 | Data Not Available | |||
| COX-2 | Data Not Available | |||
| Indomethacin | Non-selective NSAID | AKR1C3 | 0.1 | [11][12] |
| COX-1 | 0.009 - 0.23 | [13][14][15] | ||
| COX-2 | 0.127 - 0.63 | [2][13][15] | ||
| Flufenamic Acid | Non-selective NSAID | AKR1C3 | 0.15 | [16] |
| COX-1 | Data Varies | [4][17] | ||
| COX-2 | Data Varies | [4][17] | ||
| Ibuprofen | Non-selective NSAID | AKR1C3 | ~10 - 33 | [18][19] |
| COX-1 | 2.9 - 13 | [1][14] | ||
| COX-2 | 1.1 - 370 | [1][14] | ||
| Diclofenac | Non-selective NSAID | AKR1C3 | ~low µM range | [20] |
| COX-1 | 0.004 - 0.611 | [2][9][14] | ||
| COX-2 | 0.0013 - 0.63 | [2][9][14] | ||
| Naproxen | Non-selective NSAID | AKR1C3 | ~low µM range | [20] |
| COX-1 | 0.6 - 8.7 | [3][7][21] | ||
| COX-2 | 2.0 - 5.2 | [3][7][21] | ||
| Celecoxib | Selective COX-2 NSAID | AKR1C3 | 5.2 | [19] |
| COX-1 | 77.4 - 82 | [4][14][22] | ||
| COX-2 | 0.04 | [23] |
Note: IC₅₀ values can vary significantly based on the assay system (e.g., purified enzyme vs. cell-based assays, species of enzyme).
This data highlights that while some NSAIDs, particularly indomethacin, are potent inhibitors of AKR1C3, they are often more potent against COX-1.[11][12] This lack of selectivity can lead to the well-documented side effects associated with COX inhibition. A selective inhibitor like this compound is designed to avoid these COX-related effects, though its own side-effect profile related to steroid metabolism requires thorough investigation.
Experimental Protocols
Here we provide detailed methodologies for key in vitro experiments used to characterize and compare inhibitors like this compound and NSAIDs.
Recombinant Enzyme Inhibition Assay (AKR1C3)
This assay determines the concentration of an inhibitor required to reduce the activity of purified, recombinant AKR1C3 enzyme by 50% (IC₅₀).
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Cofactor Solution: NADPH prepared in Assay Buffer to a final concentration of 200 µM.
-
Substrate Solution: A suitable AKR1C3 substrate (e.g., S-tetralol or 9,10-phenanthrenequinone) is dissolved in DMSO and then diluted in Assay Buffer.
-
Enzyme Solution: Purified recombinant human AKR1C3 is diluted in Assay Buffer to the desired final concentration (e.g., 95 nM).[6]
-
Inhibitor Solutions: Test compounds (this compound, NSAIDs) are serially diluted in DMSO.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add Assay Buffer, enzyme solution, and cofactor solution.
-
Add 2 µL of the serially diluted inhibitor solutions to the respective wells (final DMSO concentration should be ≤ 2%). Control wells receive 2 µL of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a microplate reader.[18]
-
-
Data Analysis :
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 3. General workflow for an enzyme inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.
Methodology:
-
Cell Culture :
-
Culture a relevant cancer cell line (e.g., a prostate cancer line like 22Rv1 which expresses AKR1C3) in appropriate media and conditions.
-
Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 2 x 10³ cells/well).[24] Allow cells to adhere overnight.
-
-
Treatment :
-
Prepare serial dilutions of the test compounds (this compound, NSAIDs) in culture medium.
-
Remove the old medium from the wells and replace it with medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Assay Procedure :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).
-
Conclusion
The comparison between this compound and traditional NSAIDs illustrates a shift from broad, multi-target inhibition to a more refined, pathway-specific approach.
-
NSAIDs are potent, effective anti-inflammatory and analgesic agents whose utility is defined by their inhibition of COX enzymes. However, their off-target inhibition of AKR1C3, as seen with drugs like indomethacin, suggests a more complex pharmacology than previously understood and may contribute to some of their anti-neoplastic effects.[20] Their clinical use is often limited by mechanism-based side effects resulting from COX-1 inhibition.
-
This compound represents a targeted strategy aimed at disrupting pro-cancerous signaling cascades. By selectively inhibiting AKR1C3, it has the potential to simultaneously block the production of potent androgens and pro-proliferative prostaglandins, making it a promising candidate for cancer therapy, particularly in hormone-dependent malignancies.[1] This selectivity is intended to avoid the gastrointestinal and renal side effects associated with traditional NSAIDs.
For researchers, the development of selective AKR1C3 inhibitors provides a valuable tool to dissect the distinct roles of the prostaglandin and steroid pathways in disease. For drug developers, this class of compounds offers a promising new avenue for targeted cancer therapies that may overcome resistance to existing treatments.[5] Future studies directly comparing the in vivo efficacy and safety profiles of selective AKR1C3 inhibitors and NSAIDs will be critical to fully elucidate their therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Design and Evaluation of NSAID Derivatives as AKR1C3 Inhibitors for Breast Cancer Treatment through Computer-Aided Drug Design and In Vitro Analysis [mdpi.com]
- 20. Nonsteroidal anti-inflammatory drugs and their analogues as inhibitors of aldo-keto reductase AKR1C3: new lead compounds for the development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. researchgate.net [researchgate.net]
- 23. apexbt.com [apexbt.com]
- 24. adooq.com [adooq.com]
Head-to-Head Comparison: Akr1C3-IN-11 vs. SN33638 for AKR1C3 Inhibition
For researchers in oncology and drug development, targeting aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a promising strategy, particularly in castration-resistant prostate cancer (CRPC). AKR1C3 is a key enzyme in the intratumoral synthesis of androgens, which fuel the growth of prostate cancer cells. This guide provides a detailed head-to-head comparison of two notable AKR1C3 inhibitors: Akr1C3-IN-11 (also referred to as MF-11 in some contexts) and SN33638.
Executive Summary
Both this compound and SN33638 are potent inhibitors of the AKR1C3 enzyme. SN33638 demonstrates high potency with a low nanomolar IC50 and excellent selectivity against other AKR1C isoforms. In cellular assays, it effectively reduces testosterone production and inhibits the proliferation of AKR1C3-expressing prostate cancer cells. This compound, a chalcone derivative, also shows inhibitory activity against AKR1C3, albeit with a higher IC50 value in the micromolar range based on available data. While information on its direct effects on testosterone production and cell proliferation is less comprehensive, studies on related chalcone compounds suggest potential for cellular activity.
Data Presentation
Biochemical and Cellular Performance
| Parameter | This compound (MF-11) | SN33638 |
| Target | Aldo-keto reductase 1C3 (AKR1C3) | Aldo-keto reductase 1C3 (AKR1C3) |
| IC50 (AKR1C3) | ~2 µM (estimated from 47% inhibition at 10 µM) | 13 nM[1] |
| EC50 (Cell-based) | Not Reported | 20.5 nM (inhibition of 11β-PGF2α formation)[2] |
| Selectivity | Selective for AKR1C3 over some other steroid-metabolizing enzymes[3][4] | >300-fold selective over other AKR1C isoforms[5] |
| Effect on Testosterone Production | Not directly reported, but related chalcones show inhibitory effects. | Significant inhibition in high AKR1C3-expressing cell lines[2] |
| Effect on Cell Proliferation | Antiproliferative effects observed with related chalcone compounds[3][6] | Inhibition of androstenedione-stimulated cell proliferation in LAPC4 AKR1C3 cells[2] |
Chemical Structure
| Compound | Chemical Structure |
| This compound (MF-11) | 2'-(2-hydroxy)-benzyl moiety containing chalcone |
| SN33638 | 1-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)pyrrolidin-2-one |
Mechanism of Action
Both compounds act as inhibitors of the AKR1C3 enzyme. By blocking AKR1C3, they prevent the conversion of weak androgens, such as androstenedione (AD), into potent androgens like testosterone (T). This reduction in intratumoral androgen levels leads to decreased activation of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.
Figure 1: Simplified signaling pathway of AKR1C3-mediated androgen synthesis and its inhibition.
Experimental Protocols
AKR1C3 Enzymatic Inhibition Assay
This protocol outlines the determination of the inhibitory activity of compounds against purified recombinant AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound, SN33638) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADP+, and the AKR1C3 enzyme in each well of a 96-well plate.
-
Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the substrate, S-tetralol.
-
Immediately measure the rate of NADP+ reduction to NADPH by monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
Figure 2: Workflow for the AKR1C3 enzymatic inhibition assay.
Cellular Testosterone Production Assay
This protocol describes the measurement of testosterone levels in the supernatant of prostate cancer cells treated with AKR1C3 inhibitors.
Materials:
-
LAPC4-AKR1C3 or other suitable prostate cancer cell line overexpressing AKR1C3
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS)
-
Androstenedione (substrate)
-
Test compounds (this compound, SN33638)
-
Testosterone ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed LAPC4-AKR1C3 cells in 24-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing CS-FBS.
-
Treat the cells with varying concentrations of the test compounds or DMSO for a predetermined time (e.g., 24 hours).
-
Add androstenedione to the wells to initiate testosterone production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a Testosterone ELISA kit according to the manufacturer's instructions.[4][7][8][9][10][11][12][13]
-
Normalize testosterone levels to the total protein content of the cells in each well.
Cell Proliferation Assay (MTT Assay)
This protocol details the assessment of the effect of AKR1C3 inhibitors on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., LAPC4-AKR1C3, 22Rv1)
-
Cell culture medium
-
Androstenedione
-
Test compounds (this compound, SN33638)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach.[12][13][14][15][16]
-
Treat the cells with various concentrations of the test compounds in the presence of androstenedione.
-
Incubate the plates for a period that allows for cell proliferation (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[17]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the control (androstenedione-treated cells without inhibitor).
Conclusion
Both this compound and SN33638 are valuable tools for researchers studying the role of AKR1C3 in cancer. SN33638 stands out for its high potency and well-documented cellular activity, making it a strong candidate for in vitro and in vivo preclinical studies. This compound, while less potent based on available data, represents a different chemical scaffold with potential for further optimization. The choice between these inhibitors will depend on the specific experimental needs, with SN33638 being preferable for studies requiring a highly potent and selective tool, while this compound and its chalcone analogs offer opportunities for exploring structure-activity relationships and developing novel inhibitor classes. Further characterization of this compound's cellular effects is warranted to fully understand its potential as a therapeutic agent.
References
- 1. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3 [ouci.dntb.gov.ua]
- 5. AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elkbiotech.com [elkbiotech.com]
- 12. sceti.co.jp [sceti.co.jp]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Potent AKR1C3 Inhibitors and NSAID Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) and various nonsteroidal anti-inflammatory drugs (NSAIDs) that also exhibit inhibitory activity against this enzyme. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective comparisons of compound performance supported by experimental data.
Introduction to AKR1C3 and NSAIDs
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme involved in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Its overexpression is implicated in the progression of various cancers, including prostate, breast, and lung cancer, making it a significant therapeutic target.[3][4]
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a class of drugs that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, thromboxanes, and prostacyclins.[5][6][7] Interestingly, several NSAIDs have been identified as potent inhibitors of AKR1C3, suggesting a dual mechanism of action and a potential for repositioning these drugs for cancer therapy.[8][9] This guide will delve into a comparative analysis of dedicated AKR1C3 inhibitors and NSAID analogs with known AKR1C3 inhibitory effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory potency (IC50 values) of various compounds against AKR1C3 and, where available, against COX-1 and COX-2 enzymes to provide a measure of selectivity. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of Selective AKR1C3 Inhibitors
| Compound | AKR1C3 IC50 (nM) | Selectivity over AKR1C1/AKR1C2 | Reference |
| S19-1035 | 3.04 | >3289-fold | [10] |
| Baccharin Derivative (26a) | 66 | 109-fold | [7] |
| PTUPB | ~65 | - | [11] |
| Indomethacin Analog (47) | 90 | 540-fold over AKR1C2 | [12] |
| N-Phenylanthranilate (1o) | 38 | 28-fold over AKR1C2 | [5] |
Table 2: Inhibitory Activity of NSAIDs against AKR1C3 and COX Enzymes
| Compound | AKR1C3 IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Indomethacin | 0.1 | - | - | [7] |
| Flufenamic Acid | - | - | - | [8] |
| Meclofenamic Acid | - | - | - | [1] |
| Mefenamic Acid | - | - | - | [1][13] |
| Naproxen | 1 | - | - | [1] |
| Diclofenac | low micromolar | - | - | [8] |
| Flurbiprofen | 8 | - | - | [1] |
| Ibuprofen | 10 | - | - | [1] |
| Celecoxib | 2.3 | - | - | [14] |
Signaling Pathways
The signaling pathways affected by AKR1C3 and NSAIDs are crucial for understanding their therapeutic effects and potential side effects.
AKR1C3 Signaling Pathway
AKR1C3 plays a significant role in hormone-dependent and independent signaling pathways that promote cell proliferation and survival. It is involved in the PI3K/Akt and MAPK signaling cascades.[15]
Caption: AKR1C3-mediated signaling pathways promoting cell proliferation.
NSAID Mechanism of Action
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This leads to the anti-inflammatory, analgesic, and antipyretic effects of these drugs.[5][6][7]
Caption: General mechanism of action of NSAIDs via COX inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
AKR1C3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone [PQ] or S-tetralol)
-
Test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the AKR1C3 enzyme in each well of the microplate.
-
Add varying concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the substrate (e.g., PQ).
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the rate of the enzymatic reaction.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[16]
Experimental Workflow for Screening AKR1C3 Inhibitors
The following diagram illustrates a typical workflow for the discovery and evaluation of novel AKR1C3 inhibitors.
Caption: A typical workflow for the discovery of AKR1C3 inhibitors.
Conclusion
The dual inhibition of COX enzymes and AKR1C3 by certain NSAIDs presents a compelling avenue for cancer therapy. However, the development of highly potent and selective AKR1C3 inhibitors offers the potential for more targeted and effective treatments with fewer off-target effects. The data and protocols presented in this guide are intended to aid researchers in the rational design and evaluation of novel therapeutic agents targeting AKR1C3. Further research is warranted to fully elucidate the clinical potential of these compounds in various cancer contexts.
References
- 1. Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 | PLOS One [journals.plos.org]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-keto reductase family 1 member C3 (AKR1C3) is expressed in adenocarcinoma and squamous cell carcinoma but not small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nonsteroidal anti-inflammatory drugs and their analogues as inhibitors of aldo-keto reductase AKR1C3: new lead compounds for the development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and Evaluation of NSAID Derivatives as AKR1C3 Inhibitors for Breast Cancer Treatment through Computer-Aided Drug Design and In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Akr1c3 Inhibition on Androgen Receptor Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of castration-resistant prostate cancer (CRPC), the reactivation of androgen receptor (AR) signaling is a critical driver of disease progression and therapeutic resistance. A key enzyme implicated in this process is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), which plays a pivotal role in the intratumoral synthesis of potent androgens like testosterone and dihydrotestosterone (DHT).[1] Furthermore, emerging evidence highlights a non-enzymatic role for AKR1C3 in stabilizing both full-length AR and its constitutively active splice variants, such as AR-V7, thereby promoting resistance to next-generation antiandrogen therapies.[2][3]
This guide provides a comparative analysis of Akr1c3-IN-11 and other notable AKR1C3 inhibitors, focusing on their validated effects on AR signaling. The objective is to offer a clear, data-driven comparison to aid researchers in selecting appropriate tools for preclinical studies.
The Central Role of AKR1C3 in AR Signaling
AKR1C3 contributes to robust AR signaling through a dual mechanism. Enzymatically, it catalyzes the reduction of weak androgen precursors (e.g., androstenedione) to potent AR ligands.[1] This intratumoral androgen production can sustain AR activity even under systemic androgen deprivation.[4][5] Beyond its catalytic function, AKR1C3 can act as an AR coactivator and physically interact with and stabilize AR and AR-V7, preventing their degradation and enhancing their transcriptional activity.[2][3] This makes AKR1C3 a high-value therapeutic target for overcoming resistance in advanced prostate cancer.
Performance Comparison of AKR1C3 Inhibitors
The following tables summarize quantitative data for this compound and key alternative compounds. While this compound is a documented inhibitor of the enzyme's catalytic activity, publicly available data on its specific effects on the AR signaling cascade is limited compared to other agents.
Table 1: Potency and Selectivity of AKR1C3 Inhibitors
| Compound | Type | AKR1C3 IC₅₀ | Selectivity Notes | Reference |
| This compound | Small Molecule | 2.0 µM | Data on selectivity over other AKR1C isoforms not specified. | --INVALID-LINK-- |
| Indomethacin | NSAID | ~320 nM | Selective for AKR1C3 with little effect on AKR1C1 and AKR1C2. | [6] |
| PTUPB | Dual COX-2/sEH Inhibitor | More effective than Indomethacin at suppressing AKR1C3 activity (specific IC₅₀ not provided). | Data not specified. | [7] |
| LX1 | Small Molecule | Binds to AKR1C3 active site and inhibits enzymatic activity. | Data not specified. | [8] |
| Compound 4 (AI-discovered) | Small Molecule | 0.122 µM | Kᵢ of 0.049 µM. Competitive inhibitor. | [9] |
Table 2: Validated Effects on AR Signaling and Prostate Cancer Cells
| Compound | Effect on Androgen Synthesis | Effect on AR/AR-V7 Expression | Effect on AR Target Genes | Effect on Cell Proliferation / Tumor Growth |
| This compound | Inhibits AKR1C3 enzymatic activity. | Not explicitly documented. | Not explicitly documented. | Inhibits cell proliferation when combined with abiraterone. |
| Indomethacin | Reduces intracellular testosterone levels.[5] | Suppresses AR and AR-V7 protein expression.[2] | Decreases expression of PSA, KLK2, NKX3-1, UBE2C, and Myc.[2] | Resensitizes resistant cells to enzalutamide; inhibits tumor growth in vivo.[5] |
| PTUPB | Inhibits intracrine androgen synthesis. | Suppresses the AKR1C3/AR/AR-V7 axis. | Blocks AR/AR-V7 signaling. | Inhibits CRPC cell growth; synergizes with enzalutamide to suppress xenograft tumor growth.[7] |
| LX1 | Inhibits conversion of androstenedione to testosterone. | Reduces AR/AR-V7 expression. | Inhibits AR/AR-V7 target gene signaling. | Inhibits growth of antiandrogen-resistant cells; suppresses tumor growth in vivo.[8] |
| Compound 4 (AI-discovered) | Inhibits AKR1C3 enzymatic activity. | Not explicitly documented. | Not explicitly documented. | Shows antiproliferative activity in AKR1C3-expressing 22RV1 cells (IC₅₀ = 14.27 µM).[9] |
Experimental Protocols & Validation Workflow
Validating the effect of an AKR1C3 inhibitor on AR signaling requires a multi-step approach, from initial enzymatic assays to in vivo efficacy studies.
Key Methodologies:
-
Enzymatic Inhibition Assay:
-
Principle: To measure the direct inhibitory effect of the compound on the catalytic activity of purified recombinant AKR1C3 protein.
-
Protocol Outline: The activity of purified AKR1C3 is measured by monitoring the oxidation of NADPH to NADP+ (a decrease in absorbance at 340 nm) in the presence of a substrate (e.g., androstenedione). The assay is performed with various concentrations of the inhibitor to determine the IC₅₀ value.[1]
-
-
Western Blot Analysis:
-
Principle: To quantify changes in the protein levels of AR, AR-V7, and downstream targets like Prostate-Specific Antigen (PSA) in CRPC cells following inhibitor treatment.
-
Protocol Outline: CRPC cell lines (e.g., 22RV1, C4-2B MDVR) are treated with the inhibitor or vehicle control for a specified time (e.g., 72 hours).[10] Cell lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against AR, AR-V7, PSA, and a loading control (e.g., β-actin).[11]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Principle: To measure the mRNA expression levels of AR-regulated genes to assess the inhibitor's effect on AR transcriptional activity.
-
Protocol Outline: RNA is extracted from inhibitor-treated CRPC cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for AR target genes (e.g., KLK3 (PSA), NKX3-1, TMPRSS2). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
-
Cell Proliferation Assay (e.g., Sulforhodamine B - SRB):
-
Principle: To evaluate the effect of the inhibitor on the growth of prostate cancer cells.
-
Protocol Outline: 22RV1 or other CRPC cells are seeded in 96-well plates and treated with increasing concentrations of the inhibitor, alone or in combination with drugs like enzalutamide. After a set incubation period (e.g., 72 hours), cells are fixed, stained with SRB, and the absorbance is measured to determine relative cell viability.[10]
-
-
Xenograft Animal Models:
-
Principle: To assess the in vivo efficacy of the inhibitor on tumor growth.
-
Protocol Outline: Immune-compromised mice are subcutaneously injected with CRPC cells (e.g., CWR22Rv1) or implanted with patient-derived xenografts (PDXs).[7][8] Once tumors are established, mice are treated with the inhibitor, vehicle control, or in combination with standard-of-care agents. Tumor volume and serum PSA levels are monitored over time.[8]
-
Comparative Mechanisms of Action
Different AKR1C3 inhibitors can exert their effects through varied mechanisms, ranging from simple enzymatic inhibition to dual-function targeting of both the enzyme and the AR protein itself.
Conclusion
The validation of this compound's effect on AR signaling is currently centered on its documented enzymatic inhibition (IC₅₀ = 2.0 µM), which suggests it can reduce intratumoral androgen synthesis. In combination with abiraterone, it demonstrates an antiproliferative effect. However, for a comprehensive understanding of its impact on the AR axis, further studies quantifying its influence on AR/AR-V7 protein levels and AR transcriptional activity are necessary.
In comparison, inhibitors like Indomethacin , PTUPB , and LX1 offer a more extensively validated profile. They not only block the catalytic activity of AKR1C3 but have also been shown to directly or indirectly suppress the expression and signaling of AR and its critical resistance-driving variant, AR-V7.[2][7][8] This dual action provides a strong rationale for their use in preclinical models aimed at overcoming resistance to AR-targeted therapies. For researchers seeking a compound with a well-documented, multi-faceted impact on the entire AKR1C3/AR axis, these alternatives represent robustly characterized options.
References
- 1. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
Navigating Isoform Selectivity: A Comparative Analysis of AKR1C3 Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the isoform selectivity of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors is paramount for advancing targeted therapies. AKR1C3 is a promising therapeutic target in various diseases, including hormone-dependent cancers. However, its high sequence homology with other AKR1C isoforms, namely AKR1C1 and AKR1C2, presents a significant challenge in developing selective inhibitors.[1][2][3] Off-target inhibition of AKR1C1 and AKR1C2 can lead to undesirable effects, as these enzymes play crucial roles in steroid hormone metabolism that are distinct from AKR1C3.[1][4][5] This guide provides a comparative overview of the cross-reactivity of notable AKR1C3 inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Potency and Selectivity
The development of potent and selective AKR1C3 inhibitors is a key focus in medicinal chemistry. The following table summarizes the inhibitory activity (IC50 values) and selectivity of several representative AKR1C3 inhibitors against AKR1C1 and AKR1C2. A higher selectivity ratio (IC50 for AKR1C2 / IC50 for AKR1C3) indicates greater selectivity for AKR1C3.
| Compound | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | AKR1C1 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) | Reference Compound(s) |
| Indomethacin | ~100 | >10000 | High µM | >100-fold | NSAIDs |
| Flufenamic acid | ~38 | 1064 | - | ~28-fold | N-Phenyl-Aminobenzoates |
| Compound 1o | 38 | 1064 | - | 28-fold | N-Phenyl-Aminobenzoates |
| Compound 1q | ~13 | ~377 | - | ~29-fold | N-Phenyl-Aminobenzoates |
| Compound 47 | 90 | 48600 | - | 540-fold | Indomethacin Analogue |
| Baccharin | ~100 | No inhibition | No inhibition | >510-fold | Natural Product |
| Compound 26 | 100 | >100000 | >100000 | ~1000-fold | Fragment Library Hit |
| Compound 28 | 2700 | 46000 | 81000 | 17-fold | Fragment Library Hit |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[4][6][7][8]
Experimental Determination of Inhibitor Selectivity
The assessment of an inhibitor's selectivity for AKR1C3 over other isoforms is a critical step in its preclinical evaluation. A common method involves in vitro enzyme inhibition assays using purified recombinant enzymes.
General Experimental Protocol for IC50 Determination:
-
Enzyme Preparation: Purified recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes are used.
-
Reaction Mixture: A typical assay mixture contains a phosphate buffer (e.g., 100 mM, pH 7.4), the NADPH cofactor (e.g., 20 µM), a suitable substrate, and the inhibitor at varying concentrations (typically in DMSO).[4] The choice of substrate can influence the results; a common substrate for assessing pan-AKR1C activity is S-tetralol.[9]
-
Initiation and Measurement: The reaction is initiated by adding the enzyme. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
-
Selectivity Calculation: The selectivity ratio is calculated by dividing the IC50 value for the off-target isoform (e.g., AKR1C2) by the IC50 value for the target isoform (AKR1C3).[4][6]
The AKR1C3 Signaling Pathway in Cancer Proliferation
AKR1C3 plays a significant role in various signaling pathways that contribute to cancer cell proliferation and survival. One key pathway involves the metabolism of prostaglandins.[10][11][12] AKR1C3 catalyzes the conversion of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α). 11β-PGF2α is a ligand for the prostaglandin F receptor (FP receptor), which, upon activation, can stimulate downstream signaling cascades such as the PI3K/Akt and MAPK pathways, ultimately promoting cell proliferation.[10][11][12]
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
Independent Validation of Akr1C3-IN-11 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aldo-keto reductase family 1 member C3 (AKR1C3) inhibitor, Akr1C3-IN-11, with alternative compounds. The information presented is supported by experimental data from publicly available research to assist in the evaluation of its performance and potential applications in cancer research and other therapeutic areas.
Introduction to AKR1C3
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It plays a significant role in the biosynthesis of potent androgens and estrogens, and in the metabolism of prostaglandins.[1][2] Elevated expression of AKR1C3 has been implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and certain breast cancers, by promoting hormone-dependent cell proliferation.[3][4] This has made AKR1C3 a compelling target for the development of novel anti-cancer therapies.
This compound is a known inhibitor of the AKR1C3 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 2.0 μM. This guide provides a comparative analysis of this compound against other classes of AKR1C3 inhibitors.
Comparative Analysis of AKR1C3 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative AKR1C3 inhibitors from different structural classes. The data is compiled from various studies and presented for comparative purposes. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Potency of this compound and Alternative Inhibitors
| Compound Class | Inhibitor | Target | IC50 / Ki | Selectivity (over AKR1C1/2) | Reference |
| This compound | This compound | AKR1C3 | 2.0 µM (IC50) | Not Reported | [3] |
| Indomethacin Analogues | Indomethacin | AKR1C3 | ~0.5 µM (IC50) | Selective for AKR1C3 | [5] |
| SN33638 | AKR1C3 | 13 nM (IC50) | >100-fold | [6] | |
| N-Phenylanthranilates | Flufenamic Acid | AKR1C3 | 51 nM (IC50) | ~7-fold | [1] |
| Compound 1o | AKR1C3 | 38 nM (IC50) | 28-fold | [1] | |
| Chalcones | Compound 23 | AKR1C3 | 1.08 µM (IC50) | Not Reported | Not explicitly cited |
| Fragment-Based Inhibitors | Compound 26 | AKR1C3 | 2 µM (Ki) | ~1000-fold | [7] |
Note: IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. Higher selectivity ratios indicate a greater specificity for AKR1C3 over other closely related AKR isoforms.
Experimental Protocols
The following is a representative protocol for an in vitro enzymatic assay to determine the inhibitory activity of compounds against AKR1C3. This protocol is a composite based on methodologies reported in various publications.[1][3][7]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: S-tetralol or 9,10-phenanthrenequinone
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare working solutions of NADPH and the substrate in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
Recombinant AKR1C3 enzyme
-
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the NADPH and substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in NADPH concentration by measuring the absorbance at 340 nm or the increase in a fluorescent product over time using a microplate reader.
-
Record data at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of the test compound.
-
Normalize the velocities to the control (DMSO-treated) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using graphing software.
-
Visualizing Key Processes
Signaling Pathway of AKR1C3 in Cancer Progression
References
- 1. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Akr1C3-IN-11
Essential Safety and Handling Guide for Akr1C3-IN-11
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in the public domain. The following information is based on a conservative approach to handling novel, potentially potent small molecule inhibitors with unknown toxicological properties. It is imperative to treat this compound as potentially hazardous and to follow all institutional and national safety regulations for handling research chemicals.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment.
Presumptive Hazard Identification
In the absence of specific data, this compound should be handled as a compound with the potential for:
-
Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.
-
Unknown Long-Term Effects: As a novel research chemical, the potential for carcinogenic, mutagenic, or reproductive toxicity is unknown.
A thorough risk assessment should be conducted by laboratory personnel before beginning any work with this compound.[1][2][3][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against chemical exposure and is mandatory when handling this compound.[4][5][6] The minimum required PPE is summarized in the table below.
| Protection Type | Equipment | Specification | Purpose |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Check for tears before use. | Prevents skin contact. Immediately replace if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 certified. | Protects against splashes and airborne particles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved. | Required when handling the solid compound outside of a containment system to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
Operational Procedures
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage in a well-ventilated area.
-
Storage: Store the compound in its original, tightly sealed container in a designated, secure, and well-ventilated location away from incompatible materials. The storage temperature should be as recommended by the supplier.
Handling and Weighing (Solid Compound)
-
Containment: All handling of the solid compound must be performed within a certified chemical fume hood, a glove box, or another appropriate containment device to minimize the risk of inhalation.
-
Weighing: Use dedicated spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.
-
Cleaning: Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent: Use the appropriate solvent as determined by the experimental protocol.
-
Procedure: In a chemical fume hood, slowly add the solvent to the pre-weighed solid compound. Cap the vial and mix by vortexing or sonication until fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[7][8][9][10][11]
-
Solid Waste:
-
Unused Compound: Collect in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Labware: This includes pipette tips, microfuge tubes, weigh boats, and gloves. Collect these items in a designated, sealed hazardous waste bag or container.[9]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container.
-
Rinsate: The first rinse of any glassware that contained the compound should be collected as hazardous waste.[9]
-
-
Sharps Waste:
-
Needles and other contaminated sharps must be disposed of in a designated sharps container for chemical waste.
-
Never dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 11. uttyler.edu [uttyler.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
